molecular formula C8H10O2 B082514 4-Methoxy-3-methylphenol CAS No. 14786-82-4

4-Methoxy-3-methylphenol

Cat. No.: B082514
CAS No.: 14786-82-4
M. Wt: 138.16 g/mol
InChI Key: ILASIIGKRFKNQC-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylphenol is a versatile phenolic compound with significant promise in pharmacological and biochemical research, particularly as a synthetic intermediate for developing novel therapeutic agents. Its most prominent application is in anticancer research, where it serves as a crucial precursor for the resveratrol derivative SM-3. This derivative demonstrates enhanced efficacy in inducing autophagic cell death and suppressing cancer stem cells (CSCs) in human lung cancer models by potently inhibiting the mTOR/pAkt pathway, a key regulator of cell growth and survival . Beyond oncology, this compound is a valuable scaffold in antimicrobial studies. Research identifies it as a major constituent in natural extracts, with structural analogues showing inhibitory activity against a range of multidrug-resistant bacterial species, including Klebsiella pneumoniae carbapenemase (KPC)-producing strains, highlighting its potential in addressing antibiotic resistance . Furthermore, derivatives of this compound are investigated in materials science for their utility as corrosion inhibitors, where their electron-rich structure facilitates strong adsorption onto metal surfaces . This diverse activity profile makes this compound a compound of high interest for advancing research in drug discovery and chemical engineering.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILASIIGKRFKNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304966
Record name 4-Methoxy-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14786-82-4
Record name 14786-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168522
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Presence of 4-Methoxy-3-methylphenol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the natural occurrence of 4-Methoxy-3-methylphenol, a phenolic compound of interest for its potential bioactive properties. While direct evidence of its presence within living plant tissues is limited in readily available scientific literature, its consistent identification in plant-derived materials such as wood smoke and bio-oil strongly suggests its origin from the pyrolysis of lignocellulosic biomass. This document provides a comprehensive overview of its detection, quantification, and a plausible biosynthetic pathway based on analogous phenolic compounds. Detailed experimental protocols for extraction and analysis are presented to facilitate further research into this intriguing molecule.

Introduction

This compound, also known as creosol, is a substituted phenolic compound with the chemical formula C₈H₁₀O₂. Phenolic compounds in plants are a diverse group of secondary metabolites known for their wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. While many complex phenols have been extensively studied, the natural occurrence of simpler phenolic molecules like this compound within plant tissues is less documented. Its frequent appearance in the volatile fractions of heated plant materials points to its formation from the thermal degradation of lignin and other cell wall components. This guide aims to consolidate the existing, albeit indirect, evidence of its plant origins and provide the necessary technical information for researchers to investigate its presence and potential roles in plants.

Natural Occurrence and Quantitative Data

Direct quantitative analysis of this compound from fresh plant material is not extensively reported in the current body of scientific literature. However, its presence in products derived from the thermal decomposition of wood and plant biomass is well-established. This suggests that it may exist in plants as part of larger, more complex structures like lignin, and is released upon heating. The following table summarizes the quantitative data for this compound found in plant-derived materials.

Plant-Derived MaterialPlant Source (Common Name)Plant Source (Scientific Name)Concentration/AmountAnalytical MethodReference
Wood Smoke CondensateMixed HardwoodsQuercus spp., Acer spp.Variable, component of creosoteGC-MS[General Knowledge]
Bio-oilPine WoodPinus spp.Component of the phenolic fractionPy-GC-MS[General Knowledge]

Biosynthesis of this compound in Plants: A Hypothetical Pathway

A definitive biosynthetic pathway for this compound in plants has not been elucidated. However, based on the known biosynthesis of other simple methoxyphenols, such as vanillin, a plausible pathway can be proposed. The biosynthesis of phenolic compounds in plants primarily follows the shikimate pathway.

The proposed pathway likely involves the following key steps:

  • Formation of a Dihydroxytoluene Precursor: The pathway would likely proceed through a dihydroxytoluene intermediate, such as 3-methylcatechol (3,4-dihydroxytoluene). This precursor could be derived from the shikimate pathway via intermediates like protocatechuic acid, which can be subsequently modified.

  • O-Methylation: The final step would involve the specific methylation of one of the hydroxyl groups of the dihydroxytoluene precursor. This reaction is catalyzed by an O-methyltransferase (OMT) enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. The regioselectivity of the OMT would determine the final product, this compound.

Biosynthesis of this compound cluster_methylation Methylation Shikimate Shikimate Pathway Precursor 3,4-Dihydroxytoluene (3-Methylcatechol) Shikimate->Precursor Multiple Steps OMT O-Methyltransferase (OMT) Product This compound Precursor->Product SAM S-Adenosyl-L-methionine (SAM) SAM->OMT SAH S-Adenosyl-L-homocysteine (SAH) OMT->SAH

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

Extraction of Phenolic Compounds from Plant Material

This protocol describes a general method for the extraction of phenolic compounds from plant tissues.

Extraction Workflow Start Start: Dried Plant Material Grind Grind to a fine powder Start->Grind Extract Solvent Extraction (e.g., 80% Methanol, sonication) Grind->Extract Filter Filtration/Centrifugation Extract->Filter Evaporate Solvent Evaporation (Rotary Evaporator) Filter->Evaporate Crude_Extract Crude Phenolic Extract Evaporate->Crude_Extract Fractionate Optional: Solid Phase Extraction (SPE) for fractionation Crude_Extract->Fractionate Analysis Proceed to GC-MS or HPLC Analysis Crude_Extract->Analysis Final_Extract Purified/Fractionated Extract Fractionate->Final_Extract Final_Extract->Analysis

Caption: General workflow for the extraction of phenolic compounds.

Methodology:

  • Sample Preparation: Dry the plant material (e.g., leaves, stems, roots) at 40-50°C to a constant weight. Grind the dried material into a fine powder using a grinder to increase the surface area for extraction.

  • Extraction: Weigh approximately 5 g of the powdered plant material and place it in a flask. Add 50 mL of 80% aqueous methanol. Perform extraction using an ultrasonic bath for 30 minutes at room temperature.

  • Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes or filter through Whatman No. 1 filter paper to separate the supernatant from the solid residue.

  • Concentration: Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to remove the methanol. The resulting aqueous extract can be used for further analysis or lyophilized to obtain a dry powder.

  • Optional Fractionation: For cleaner samples, the crude extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to isolate the phenolic fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 10 min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Sample Preparation for GC-MS:

  • The dried extract is reconstituted in a suitable solvent like methanol or dichloromethane.

  • Derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be necessary to increase the volatility of the phenolic hydroxyl group.

  • An internal standard (e.g., 2,4,6-trimethylphenol) should be added for accurate quantification.

Data Analysis:

  • Identification of this compound is based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

  • Quantification is performed by creating a calibration curve with authentic standards and using the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound in plants have been described, its biosynthesis is intrinsically linked to the broader phenylpropanoid pathway, which is a central hub in plant metabolism, responding to various developmental and environmental cues.

Phenylpropanoid_Pathway_Context Environmental_Cues Environmental Cues (UV radiation, pathogens, wounding) Signal_Transduction Signal Transduction Cascades Environmental_Cues->Signal_Transduction Developmental_Signals Developmental Signals Developmental_Signals->Signal_Transduction Gene_Expression Activation of Biosynthetic Genes (PAL, C4H, 4CL, OMTs, etc.) Signal_Transduction->Gene_Expression Phenylpropanoid_Pathway General Phenylpropanoid Pathway Gene_Expression->Phenylpropanoid_Pathway Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Phenylalanine->Phenylpropanoid_Pathway Precursors Phenolic Precursors Phenylpropanoid_Pathway->Precursors Lignin Lignin Phenylpropanoid_Pathway->Lignin Flavonoids Flavonoids Phenylpropanoid_Pathway->Flavonoids Methylation Methylation (OMTs) Precursors->Methylation Product This compound (and other methoxyphenols) Methylation->Product

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-3-methylphenol (CAS No: 14786-82-4) for researchers, scientists, and professionals in drug development. This document collates critical data, outlines detailed experimental methodologies, and presents visual diagrams of relevant workflows and biological pathways to facilitate further research and application.

Chemical Identity and Structure

This compound, also known as 3-methyl-4-methoxyphenol or 4-hydroxy-2-methylanisole, is an aromatic organic compound. Its structure consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and a methyl group.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 14786-82-4[1][2][3][4][5][6][7]
Molecular Formula C₈H₁₀O₂[1][2][3][4][6][7]
Canonical SMILES CC1=C(C=CC(=C1)O)OC[2]
InChI InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3[1]
InChIKey ILASIIGKRFKNQC-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are crucial for determining its behavior in various systems, including biological and environmental contexts. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 138.16 g/mol PubChem[1], ChemScene[5]
XLogP3 (logP) 2.4PubChem (Computed)[1]
Topological Polar Surface Area (TPSA) 29.5 ŲPubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]

Table 3: Experimental and Estimated Physicochemical Properties

PropertyValueNotes
Melting Point (°C) Data not availableIsomer 2-Methoxy-4-methylphenol: 5.5 °C[8]. Isomer 4-Methoxyphenol: 53-57 °C[9].
Boiling Point (°C) Data not availableIsomer 2-Methoxy-4-methylphenol: 221-222 °C at 760 mmHg[8][10]. Isomer 4-Methoxyphenol: 243-245 °C at 760 mmHg[9].
pKa Estimated: 9.8 - 10.4No specific experimental value found. Based on phenol (9.98)[11][12] and substituted phenols (p-methoxyphenol: 10.21)[11][12]. The electron-donating methyl and methoxy groups are expected to slightly increase the pKa compared to phenol.
Solubility Slightly soluble in water; Soluble in organic solvents.Qualitative assessment based on related phenols[13][14]. The related compound 4-chloro-3-methylphenol has a water solubility of 3.9-4 g/L[15][16].

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. Below are detailed methodologies for key experiments.

Workflow for Physicochemical Characterization

The general workflow for characterizing a novel or synthesized compound involves synthesis, purification, and a series of analytical tests to confirm its structure and determine its physicochemical properties.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structural Structural Confirmation (NMR, MS, IR) Purification->Structural Purity Purity Assessment (HPLC, GC-MS) Structural->Purity PhysChem Physicochemical Tests (MP, BP, pKa, logP, Solubility) Purity->PhysChem FinalData FinalData PhysChem->FinalData Final Data Sheet

A general workflow for the synthesis and characterization of a chemical compound.
Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid.

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, capillary tubes (sealed at one end).

  • Procedure :

    • Sample Preparation : Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powder into the open end of a capillary tube and pack it down to a height of 2-3 mm by tapping or dropping it through a long glass tube.

    • Apparatus Setup : Place the packed capillary tube into the heating block of the melting point apparatus.

    • Approximate Determination : Heat the sample rapidly to get a rough estimate of the melting point.

    • Accurate Determination : Prepare a new sample. Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).

    • Data Recording : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). The recorded melting point should be a range. Repeat the measurement at least twice to ensure reproducibility.

Boiling Point Determination (Thiele Tube Method)

This micro method is suitable for determining the boiling point of small quantities of liquid.

  • Apparatus : Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), heat source.

  • Procedure :

    • Sample Preparation : Add 0.5-1 mL of the liquid sample into the small test tube. Place the capillary tube into the liquid with its open end down.

    • Apparatus Setup : Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube containing heating oil.

    • Heating : Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.

    • Observation : As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.

    • Data Recording : Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

pKa Determination (UV-Vis Spectrophotometry)

This method is applicable if the compound has a UV-active chromophore and its absorbance spectrum changes with pH.

  • Apparatus : UV-Vis spectrophotometer with a plate reader, pH meter, 96-well UV-transparent microplates.

  • Procedure :

    • Buffer Preparation : Prepare a series of aqueous buffer solutions with known pH values, spanning a range of at least 2 pH units above and below the estimated pKa. Maintain a constant ionic strength (e.g., 0.1 M) across all buffers.

    • Sample Preparation : Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Measurement : Dispense the buffer solutions into the wells of the 96-well plate. Add a small, constant volume of the compound's stock solution to each well.

    • Data Acquisition : Measure the full UV absorbance spectrum (e.g., 250-500 nm) for each well at a constant temperature.

    • Data Analysis : Plot the absorbance at a specific wavelength (where the change is maximal) against the pH of the buffer solutions. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or from the inflection point of the resulting sigmoidal curve.

Partition Coefficient (logP) Determination (Shake-Flask Method - OECD 107)

The shake-flask method is the classical and most reliable method for determining the n-octanol/water partition coefficient (P_ow_).

  • Apparatus : Centrifuge, flasks with stoppers, mechanical shaker, analytical instrument for concentration measurement (e.g., HPLC-UV).

  • Procedure :

    • Solvent Preparation : Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the phases.

    • Sample Preparation : Dissolve a known amount of the test substance in one of the pre-saturated solvents. The concentration should not exceed 0.01 mol/L.

    • Partitioning : Add the solution to a flask containing the other pre-saturated solvent. The volume ratio of the two phases is chosen based on the estimated logP. Stopper the flask and shake it at a constant temperature (e.g., 25°C) until equilibrium is reached (e.g., 24 hours).

    • Phase Separation : Separate the two phases by centrifugation.

    • Concentration Analysis : Determine the concentration of the test substance in both the n-octanol and aqueous phases using a suitable analytical method.

    • Calculation : Calculate the partition coefficient (P_ow_) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Biological Relevance and Signaling Pathways

This compound serves as a key precursor in the synthesis of novel therapeutic agents. Notably, it is a building block for the resveratrol derivative SM-3, which has shown efficacy in cancer research by inhibiting the mTOR/pAkt signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. Activation of this pathway promotes cell growth and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC TSC1/TSC2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) mTORC1 mTORC1 TSC->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor SM-3 Derivative of this compound Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

The PI3K/Akt/mTOR signaling pathway and points of inhibition by SM-3.

Synthesis and Analysis

Synthesis Route

A common laboratory synthesis method for this compound involves the selective hydrolysis (demethylation) of 3,4-dimethoxytoluene.

G Precursor 3,4-Dimethoxytoluene (Precursor) Reaction Precursor->Reaction Reagent Strong Base (e.g., NaOH) or Strong Acid (e.g., HBr) Reagent->Reaction Hydrolysis/ Demethylation Product This compound (Target Compound) Reaction->Product

Logical relationship for the synthesis of this compound.
Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is used to separate the compound from any impurities and confirm its molecular weight and fragmentation pattern. Data from the NIST Mass Spectrometry Data Center is available for this compound[1][3].

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the phenol and C-O stretches of the ether and phenol groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the precise chemical structure, including the substitution pattern on the aromatic ring.

References

A Comprehensive Technical Guide to 4-Methoxy-3-methylphenol (CAS: 14786-82-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Methoxy-3-methylphenol (CAS: 14786-82-4), a phenolic compound of interest in various scientific domains. This document collates available data on its chemical and physical properties, synthesis, spectral characteristics, and biological activities. While quantitative biological data for this specific isomer is limited in publicly accessible literature, this guide discusses its role as a chemical intermediate and explores the activities of structurally related compounds to provide a context for its potential applications. Detailed experimental protocols for relevant assays are provided, alongside visualizations of key signaling pathways potentially modulated by this class of compounds. This guide is intended to be a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound is an aromatic organic compound.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
CAS Number 14786-82-4[1]
IUPAC Name This compound[2]
Synonyms Phenol, 4-methoxy-3-methyl-; 3-methyl-4-methoxyphenol[3][4]
Appearance Solid
Melting Point 44-45 °C[3]
Boiling Point 244.7 °C at 760 mmHg[3]
Density 1.078 g/cm³[3]
Flash Point 121.9 °C[3]
Vapor Pressure 0.0191 mmHg at 25°C[3]
Refractive Index 1.53[3]
LogP 1.70922[5]
Topological Polar Surface Area (TPSA) 29.46 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 1[5]

Synthesis and Spectroscopic Data

Synthesis
Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

  • Mass Spectrometry (MS): The National Institute of Standards and Technology (NIST) WebBook and PubChem database reference a mass spectrum (electron ionization) for Phenol, 4-methoxy-3-methyl-.[4][6] The mass spectrometric detection of this compound can be achieved through electron ionization or chemical ionization techniques.

  • Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound in the SpectraBase repository.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed ¹H and ¹³C NMR spectra for this compound are not widely published, spectral data for its acetate derivative, 4-Methoxy-3-methyl-phenol acetate, is available and can provide insights into the core structure.[7] General features expected in the ¹H NMR spectrum would include signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, and the methyl carbon.

Biological Activity and Potential Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[8]

Anticancer and Antimicrobial Research

This compound is noted for its use as a precursor in anticancer and antimicrobial research.[8] For instance, it is a crucial precursor for the resveratrol derivative SM-3, which has shown efficacy in inducing autophagic cell death and suppressing cancer stem cells in human lung cancer models through the inhibition of the mTOR/pAkt pathway.[8] Furthermore, structural analogues have demonstrated inhibitory activity against various multidrug-resistant bacterial species.[8] One study has indicated that this compound is bactericidal against Staphylococcus aureus and Salmonella typhimurium, but not Escherichia coli.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The methoxy and methyl groups on the aromatic ring of this compound are electron-donating, which can enhance its antioxidant capacity. While specific quantitative antioxidant data for this compound is scarce, studies on related methoxyphenol compounds have demonstrated significant antioxidant and anti-inflammatory effects.[9][10]

Potential Mechanisms of Action and Signaling Pathways

The biological effects of phenolic compounds are often mediated through their interaction with key cellular signaling pathways. Based on studies of structurally similar molecules, the following pathways are of interest for investigating the mechanism of action of this compound.

Antioxidant Mechanism

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Antioxidant_Mechanism Phenolic_Compound This compound (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenolic_Compound->Phenoxyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: General antioxidant mechanism of a phenolic compound.

Modulation of Inflammatory Signaling Pathways

Many methoxy-substituted phenolic compounds exert their anti-inflammatory effects by modulating key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

  • MAPK Pathway: Studies on related compounds like 4-Methoxy-TEMPO have shown activation of the MAPK signaling pathway, which is involved in cellular processes like apoptosis and oxidative stress.[11]

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Extracellular_Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) MAPK->Cellular_Response leads to Methoxyphenol This compound (Potential Modulator) Methoxyphenol->MAPK potential inhibition

Caption: Potential modulation of the MAPK signaling pathway.

  • NF-κB Pathway: Resveratrol methoxy derivatives have been shown to suppress lipopolysaccharide-induced inflammation by inactivating the NF-κB pathway.[12]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Methoxyphenol This compound (Potential Inhibitor) Methoxyphenol->IKK_Complex potential inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

  • STAT3 Pathway: A selective STAT3 inhibitor, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been shown to ameliorate neurodegeneration by inhibiting this pathway.[13]

STAT3_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression induces Methoxyphenol This compound (Potential Inhibitor) Methoxyphenol->STAT3 potential inhibition

Caption: Potential inhibition of the STAT3 signaling pathway.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activities of phenolic compounds. These can be adapted for the specific investigation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagents and Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (or other suitable solvent)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add serial dilutions of the this compound solution.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Compound Prepare serial dilutions of This compound Mix Mix compound dilutions and DPPH in 96-well plate Prepare_Compound->Mix Prepare_DPPH Prepare DPPH solution Prepare_DPPH->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % scavenging Measure->Calculate Determine_IC50 Determine IC₅₀ value Calculate->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

  • Reagents and Materials:

    • This compound

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or other solubilizing agent

    • 96-well cell culture plate

    • Incubator (37 °C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

MTT_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate_Treatment Incubate (24-72 h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4 h) Add_MTT->Incubate_MTT Solubilize Remove medium, add DMSO Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Calculate % viability and IC₅₀ value Measure->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Reagents and Materials:

    • This compound

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Bacterial growth medium (e.g., Mueller-Hinton broth)

    • 96-well microplate

    • Incubator

  • Procedure:

    • Prepare a stock solution of this compound.

    • In a 96-well plate, perform serial dilutions of the compound in the growth medium.

    • Prepare a standardized inoculum of the test microorganism.

    • Add the bacterial inoculum to each well.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours).

    • Determine the MIC by visual inspection for the lowest concentration with no visible growth.

MIC_Workflow Prepare_Dilutions Prepare serial dilutions of This compound in broth Inoculate Add standardized bacterial inoculum to each well Prepare_Dilutions->Inoculate Incubate Incubate plate (e.g., 24 h at 37°C) Inoculate->Incubate Determine_MIC Visually determine the MIC (lowest concentration with no growth) Incubate->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Toxicology and Pharmacokinetics

There is limited specific toxicological and pharmacokinetic data available for this compound. However, information on the related compound, 4-methoxyphenol, indicates that it can be toxic at high concentrations if ingested or exposed to the skin or eyes, causing irritation and other adverse effects.[9] Chronic exposure may lead to liver and kidney damage.[9] Animal studies on 4-methoxyphenol have suggested potential carcinogenicity at high doses.[14] The elimination half-life of mequinol (4-methoxyphenol) has been reported to be between 30 and 90 minutes in melanoma patients following intravenous infusion.[15] Further studies are required to determine the specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile of this compound.

Conclusion

This compound is a phenolic compound with established physical and chemical properties. While it serves as a promising intermediate in the synthesis of bioactive molecules, particularly in the realms of anticancer and antimicrobial research, there is a notable lack of comprehensive, publicly available data on its own biological activities, mechanisms of action, and toxicological profile. The information on structurally similar compounds suggests potential for antioxidant, anti-inflammatory, and cytotoxic effects, likely mediated through common signaling pathways such as MAPK, NF-κB, and STAT3. This technical guide provides a foundation for future research by consolidating the existing knowledge and outlining standard experimental protocols for further investigation. It is hoped that this document will stimulate further studies to fully elucidate the therapeutic potential of this compound.

References

Spectroscopic Data of 4-Methoxy-3-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-3-methylphenol (CAS No. 14786-82-4), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₁₀O₂, has a molecular weight of approximately 138.16 g/mol . Its structure consists of a phenol ring substituted with a methoxy group at position 4 and a methyl group at position 3.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Predicted
~6.7-6.9Multiplet3HAromatic Protons (H-2, H-5, H-6)
~4.8-5.5Singlet (broad)1HPhenolic Hydroxyl Proton (-OH)
~3.8Singlet3HMethoxy Protons (-OCH₃)
~2.2Singlet3HMethyl Protons (-CH₃)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
Predicted
~150-155C-4 (Carbon attached to -OCH₃)
~145-150C-1 (Carbon attached to -OH)
~125-130C-3 (Carbon attached to -CH₃)
~115-125Aromatic CH Carbons (C-2, C-5, C-6)
~55-60Methoxy Carbon (-OCH₃)
~15-20Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H Stretch (Phenolic)
3100-3000MediumC-H Stretch (Aromatic)
2960-2850MediumC-H Stretch (Aliphatic -CH₃, -OCH₃)
1600-1585, 1500-1400StrongC=C Stretch (Aromatic Ring)
1260-1200StrongC-O Stretch (Aryl Ether)
1230-1140StrongC-O Stretch (Phenol)
Mass Spectrometry (MS)
m/z RatioRelative IntensityAssignment
138High[M]⁺ (Molecular Ion)[1]
123High[M-CH₃]⁺[1]
67Medium[C₅H₇]⁺[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

Data_Relationship Structure This compound Structure NMR NMR Data (¹H, ¹³C) Structure->NMR Provides carbon-hydrogen framework IR IR Data Structure->IR Identifies functional groups MS MS Data Structure->MS Determines molecular weight and fragmentation NMR->Structure Confirms connectivity IR->Structure Confirms functional groups MS->Structure Confirms molecular formula

Caption: Relationship between Spectroscopic Data and Molecular Structure.

References

A Technical Guide to the Solubility of 4-Methoxy-3-methylphenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-methylphenol, a key intermediate in the synthesis of various pharmaceutical compounds, exhibits a range of solubilities in common organic solvents, a critical parameter for its application in drug development, formulation, and chemical synthesis. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of precise quantitative data in public literature, this document outlines a detailed experimental protocol for determining the solubility of this compound using the widely accepted shake-flask method coupled with gravimetric analysis. This guide is intended to be a practical resource for laboratory professionals, enabling them to generate accurate and reproducible solubility data.

Introduction

This compound, also known as creosol, is a phenolic compound with the chemical formula C₈H₁₀O₂. Its molecular structure, featuring both a hydroxyl and a methoxy group on a toluene backbone, imparts it with moderate polarity and the ability to act as a hydrogen bond donor and acceptor. These characteristics govern its solubility in various solvents, which is a fundamental property influencing reaction kinetics, purification processes, and bioavailability in drug formulations.

While it is generally reported to be soluble in many organic solvents, precise quantitative solubility data is scarce. This guide aims to bridge this knowledge gap by providing a robust experimental framework for the determination of its solubility.

Solubility of this compound: A Qualitative Overview

General literature and chemical databases suggest that this compound is soluble in a variety of common organic solvents. This solubility is attributed to the principle of "like dissolves like," where the phenolic structure allows for favorable interactions with a range of solvent polarities.

Table 1: Qualitative Solubility of this compound

Solvent ClassificationCommon SolventsExpected Solubility
Polar Protic Methanol, EthanolHigh
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to High
Nonpolar TolueneLow to Moderate

Note: This table represents expected solubility based on chemical principles and qualitative statements from various sources. Quantitative determination is necessary for precise values.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene

  • Analytical balance (readability ± 0.1 mg)

  • Glass vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • Drying oven

  • Desiccator

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess This compound prep_solvent Add known volume of solvent prep_solid->prep_solvent seal Seal vial prep_solvent->seal shake Agitate at constant temperature (e.g., 25°C) for 24-48 hours seal->shake settle Allow to settle shake->settle filter Withdraw supernatant and filter (0.45 µm) settle->filter weigh_aliquot Weigh a known volume of the filtrate filter->weigh_aliquot evaporate Evaporate solvent weigh_aliquot->evaporate weigh_residue Weigh the dry residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.

    • Accurately add a known volume (e.g., 10 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary study can be conducted to determine the time required to reach a constant concentration.

  • Sample Collection and Analysis (Gravimetric Method):

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

    • Accurately weigh a specific volume (e.g., 5 mL) of the clear filtrate.

    • Place the vial with the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C).

    • Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

    • Weigh the vial containing the dry residue.

    • Repeat the drying and weighing steps until a constant weight is achieved.

Data Calculation

The solubility (S) in grams per 100 mL ( g/100 mL) can be calculated using the following formula:

S ( g/100 mL) = [(Weight of vial with residue - Weight of empty vial) / Volume of filtrate analyzed (mL)] * 100

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 2: Experimentally Determined Solubility of this compound at 25°C (Illustrative Data)

SolventSolubility ( g/100 mL)Standard Deviation (±)
Methanol[Insert Value][Insert Value]
Ethanol[Insert Value][Insert Value]
Acetone[Insert Value][Insert Value]
Ethyl Acetate[Insert Value][Insert Value]
Dichloromethane[Insert Value][Insert Value]
Toluene[Insert Value][Insert Value]

Note: This table is a template for presenting results. The values are to be populated with experimentally determined data.

Logical Relationship of Solubility Determination

The logical flow of determining and applying solubility data in a research and development context is outlined below.

G cluster_determination Solubility Determination cluster_application Application in R&D protocol Define Experimental Protocol (Shake-Flask Method) execution Execute Experiments (Multiple Solvents, Replicates) protocol->execution analysis Analyze Data (Gravimetric/Spectroscopic) execution->analysis data Generate Quantitative Solubility Data analysis->data formulation Drug Formulation (e.g., solvent selection for API) data->formulation synthesis Chemical Synthesis (e.g., reaction medium choice) data->synthesis purification Purification (e.g., crystallization solvent) data->purification

Caption: Logical flow from solubility determination to its application.

Conclusion

The solubility of this compound in common organic solvents is a critical parameter for its effective use in pharmaceutical research and development. This guide provides a detailed and practical protocol for the experimental determination of this property using the shake-flask method. By following this standardized procedure, researchers can obtain reliable and reproducible quantitative solubility data, which is essential for informed decision-making in solvent selection for synthesis, purification, and formulation, ultimately contributing to the successful development of new therapeutic agents.

The Biological Profile of 4-Methoxy-3-methylphenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activities of 4-Methoxy-3-methylphenol, a phenolic compound of interest to researchers, scientists, and professionals in drug development. Also known as creosol, this molecule has demonstrated a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Core Biological Activities

This compound, a naturally occurring compound found in sources such as wood creosote and coal tar, exhibits several biological activities primarily attributed to its phenolic structure.[1][2] These activities make it a molecule of interest for further investigation in various therapeutic areas.

Antimicrobial Activity

While extensive quantitative data for this compound is limited in publicly available literature, its antibacterial properties have been noted. It has been shown to be effective against certain microbial strains by disrupting microbial cell membranes and enzymatic activity.[2] A study on a related derivative, 4-methoxy-3-(methoxymethyl)phenol, demonstrated activity against various microorganisms.[3]

Antioxidant Activity

The phenolic hydroxyl group in this compound allows it to act as a potent free radical scavenger, a key mechanism in its antioxidant effect.[1] Although specific IC50 values for this compound are not consistently reported, the typical IC50 range for phenolic compounds in the DPPH radical scavenging assay is between 10 - 100 µg/mL.[1] The antioxidant capacity is often evaluated using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.[4]

Anti-inflammatory Effects

This compound and related methoxyphenolic compounds have demonstrated potential anti-inflammatory effects.[1] These effects are believed to be mediated through the modulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[1][5] For instance, the related compound 2-methoxy-4-vinylphenol has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its closely related compounds. It is important to note that specific data for this compound is sparse, and therefore, data from related methoxyphenolic compounds are included for comparative context.

Table 1: Antimicrobial Activity of a this compound Derivative

CompoundTest OrganismZone of Inhibition (mm)
4-methoxy-3-(methoxymethyl) phenolE. coli17 ± 1.28

Data from a study on a derivative of this compound.[3]

Table 2: Antioxidant Activity of Related Methoxyphenolic Compounds

AssayCompoundIC50 / EC20
DPPH Radical Scavenging2-allyl-4-methoxyphenol5 µM (EC20)
DPPH Radical Scavenging2,4-dimethoxyphenol< 5 µM (EC20)
DPPH Radical ScavengingEugenol10 µM (EC20)
DPPH Radical ScavengingIsoeugenol8 µM (EC20)

EC20 is the concentration required to decrease the initial DPPH concentration by 20%.[6] Lower values indicate higher antioxidant activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the biological activities of phenolic compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the free radical scavenging activity of a compound.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent to achieve an absorbance of approximately 1.0 at 517 nm.[1]

  • Assay Procedure:

    • In a 96-well microplate, add various concentrations of the this compound solution.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[4]

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Add_to_Plate Add Compound Dilutions to 96-well Plate Stock_Solution->Add_to_Plate DPPH_Solution Prepare DPPH Solution Add_DPPH Add DPPH Solution DPPH_Solution->Add_DPPH Add_to_Plate->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging & Determine IC50 Measure_Absorbance->Calculate_Scavenging

Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[7]

Protocol:

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.[7]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[7]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 0.5% sulfanilamide, 0.05% N-(1-naphthyl) ethylenediamine dihydrochloride, and 2.5% phosphoric acid).[7]

    • Incubate at room temperature for 10 minutes in the dark.[7]

  • Measurement:

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration, which is an indicator of NO production.[8]

Signaling Pathways

The biological activities of this compound and related phenolic compounds are mediated through their interaction with key cellular signaling pathways.

NF-κB and MAPK Signaling Pathways (Anti-inflammatory)

The anti-inflammatory effects of many phenolic compounds are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][5] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound may inhibit this process by preventing the activation of key proteins in these cascades.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK NFkB_Activation IκB Degradation & NF-κB Activation LPS->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) MAPK->Gene_Expression NFkB_Activation->Gene_Expression MMP This compound MMP->MAPK Inhibition MMP->NFkB_Activation Inhibition

Inhibition of NF-κB and MAPK pathways.

Nrf2/ARE Signaling Pathway (Antioxidant)

Phenolic antioxidants can also exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[9][10] Activation of this pathway leads to the expression of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1).

Antioxidant_Pathway cluster_stress Oxidative Stress cluster_pathway Signaling Pathway cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_Translocation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_Translocation Nrf2 release ARE_Binding Nrf2 binds to ARE Nrf2_Translocation->ARE_Binding Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE_Binding->Gene_Expression MMP This compound MMP->Keap1_Nrf2 Promotes Nrf2 release

Activation of the Nrf2/ARE antioxidant pathway.

Conclusion

This compound (creosol) presents a promising profile of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] While there is a need for more extensive quantitative data directly on this compound, the information available for it and its closely related analogues provides a strong foundation for its potential in drug discovery and development. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are intended to facilitate further research into the therapeutic applications of this versatile molecule.

References

Methodological & Application

Synthesis of 4-Methoxy-3-methylphenol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 4-methoxy-3-methylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis commences with the nitration of readily available o-cresol, followed by a series of functional group transformations including methylation, reduction, and diazotization. Detailed experimental protocols for each synthetic step are provided, accompanied by a summary of quantitative data and visual representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a key building block in the synthesis of various organic molecules. Its structure, featuring a phenol with methoxy and methyl substituents, makes it a versatile precursor for the development of novel compounds with potential biological activity. The synthetic route detailed herein begins with the regioselective nitration of o-cresol to introduce a nitro group at the para-position relative to the hydroxyl group. Subsequent methylation of the phenolic hydroxyl group, followed by the reduction of the nitro group to an amine, affords a key aniline intermediate. The final step involves a Sandmeyer-type reaction, where the amino group is converted to a hydroxyl group via diazotization and subsequent hydrolysis, yielding the target this compound.

Overall Synthetic Pathway

The synthesis of this compound from o-cresol is a four-step process as illustrated below.

Synthetic Pathway o_cresol o-Cresol nitrophenol 2-Methyl-4-nitrophenol o_cresol->nitrophenol Nitration nitroanisole 1-Methoxy-2-methyl-4-nitrobenzene nitrophenol->nitroanisole Methylation aniline 3-Methyl-4-methoxyaniline nitroanisole->aniline Reduction final_product This compound aniline->final_product Diazotization & Hydrolysis Experimental Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Methylation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Diazotization & Hydrolysis dissolve_cresol Dissolve o-Cresol in Acetic Acid cool_cresol Cool to -5 °C dissolve_cresol->cool_cresol add_nitrating_mix Add Nitrating Mixture (-5 to 0 °C) cool_cresol->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prepare_nitrating_mix->add_nitrating_mix stir_reaction1 Stir at 0 °C for 2h add_nitrating_mix->stir_reaction1 quench Pour onto Ice stir_reaction1->quench filter_wash_dry1 Filter, Wash, and Dry 2-Methyl-4-nitrophenol quench->filter_wash_dry1 dissolve_nitrophenol Dissolve 2-Methyl-4-nitrophenol in Acetone add_k2co3 Add K₂CO₃ dissolve_nitrophenol->add_k2co3 add_dms Add Dimethyl Sulfate add_k2co3->add_dms reflux Reflux for 4-6h add_dms->reflux workup2 Work-up and Purification reflux->workup2 dissolve_nitroanisole Dissolve 1-Methoxy-2-methyl-4-nitrobenzene in Methanol add_pdc Add 10% Pd/C dissolve_nitroanisole->add_pdc hydrogenate Hydrogenate (1-3 atm H₂) add_pdc->hydrogenate filter_catalyst Filter off Catalyst hydrogenate->filter_catalyst concentrate3 Concentrate to obtain 3-Methyl-4-methoxyaniline filter_catalyst->concentrate3 dissolve_aniline Dissolve 3-Methyl-4-methoxyaniline in H₂SO₄/H₂O cool_aniline Cool to 0-5 °C dissolve_aniline->cool_aniline add_nano2 Add NaNO₂ Solution cool_aniline->add_nano2 hydrolyze Add to Boiling H₂SO₄/H₂O add_nano2->hydrolyze extract_purify Extraction and Purification of This compound hydrolyze->extract_purify

Synthesis of 4-Methoxy-3-methylphenol: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of 4-Methoxy-3-methylphenol, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology follows a robust four-step sequence starting from the readily available precursor, m-cresol. Each step is detailed with specific reaction conditions, reagent quantities, and purification procedures to ensure reproducibility.

Introduction

This compound is a substituted phenol derivative with significant potential in medicinal chemistry and drug discovery. Its structural features make it an attractive building block for the synthesis of complex molecular architectures with diverse biological activities. The synthetic route outlined herein is designed for laboratory settings, prioritizing selectivity, yield, and purity of the final product.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a four-step process:

  • Nitrosation of m-cresol: Selective introduction of a nitroso group at the para-position to the hydroxyl group of m-cresol.

  • Reduction of 4-nitroso-3-methylphenol: Conversion of the nitroso group to a primary amine to yield 4-amino-3-methylphenol.

  • Diazotization and Hydrolysis: Transformation of the amino group into a hydroxyl group via a diazonium salt intermediate to produce 3-methylcatechol.

  • Selective O-Methylation: Regioselective methylation of the hydroxyl group at the 4-position of 3-methylcatechol to afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitroso-3-methylphenol

This procedure is adapted from a patented industrial process for the selective nitrosation of m-cresol.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
m-Cresol108.1430.0 g0.277
Sodium Hydroxide40.0013.5 g0.338
Sodium Nitrite69.0024.0 g0.348
Hydrochloric Acid (25% w/w)36.4696.0 g0.658
Water18.02180 mL-

Procedure:

  • In a four-necked flask, dissolve 13.5 g of sodium hydroxide in 120 mL of water.

  • Add 30.0 g of m-cresol to the sodium hydroxide solution and stir at 10°C.

  • Once the m-cresol has dissolved, add 24.0 g of sodium nitrite and continue stirring until it is fully dissolved. Cool the mixture to 5°C.

  • In a separate vessel, prepare a solution of 96.0 g of 25% hydrochloric acid and 60 g of water.

  • Slowly add the m-cresol/sodium nitrite solution dropwise to the hydrochloric acid solution while maintaining the reaction temperature at 5°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Filter the resulting reddish-brown solid and wash it with cold water.

  • Dry the solid in an oven to obtain 4-nitroso-3-methylphenol.

Expected Yield: ~96%[1]

Step 2: Synthesis of 4-Amino-3-methylphenol

This protocol utilizes a palladium-on-carbon catalyzed hydrogenation for the reduction of the nitroso group.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Nitroso-3-methylphenol137.1436.0 g0.262
Methanol32.04270 mL-
10% Palladium on Carbon (Pd/C)-1.08 g-
Ammonia (aqueous solution)17.033.6 g-
Hydrogen Gas2.02As needed-

Procedure:

  • In an autoclave, combine 36.0 g of 4-nitroso-3-methylphenol and 270 mL of methanol.

  • Add 1.08 g of 10% Pd/C catalyst and 3.6 g of aqueous ammonia solution to the mixture.[1]

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas.

  • Stir the reaction mixture at 20-25°C for 2-8 hours, or until hydrogen uptake ceases.[1]

  • Vent the excess hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the methanol from the filtrate under reduced pressure to obtain the crude 4-amino-3-methylphenol.

  • The crude product can be purified by recrystallization from a suitable solvent.

Expected Yield: High (not explicitly quantified in the source)[1][2]

Step 3: Synthesis of 3-Methylcatechol

This procedure is a general method for the diazotization of an aromatic amine followed by hydrolysis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Amino-3-methylphenol123.1530.0 g0.244
Hydrochloric Acid (conc.)36.4661 mL~0.73
Sodium Nitrite69.0017.5 g0.254
Water18.02As needed-
Ice-As needed-

Procedure:

  • In a beaker, dissolve 30.0 g of 4-amino-3-methylphenol in a mixture of 150 mL of water and 61 mL of concentrated hydrochloric acid. Cool the solution to 0-5°C in an ice bath.

  • In a separate beaker, dissolve 17.5 g of sodium nitrite in 50 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • To the resulting diazonium salt solution, slowly add it to a separate flask containing 200 mL of boiling water.

  • The mixture will effervesce as nitrogen gas is released. Continue heating for 30 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methylcatechol.

  • The product can be further purified by column chromatography or distillation.

Step 4: Synthesis of this compound

This proposed protocol is based on the principles of regioselective O-methylation of catechols. The use of a mild base is intended to selectively deprotonate the more acidic hydroxyl group, facilitating methylation at that position.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-Methylcatechol124.1425.0 g0.201
Acetone58.08250 mL-
Potassium Carbonate (anhydrous)138.2127.8 g0.201
Dimethyl Sulfate126.1325.4 g (19.1 mL)0.201

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 25.0 g of 3-methylcatechol in 250 mL of acetone.

  • Add 27.8 g of anhydrous potassium carbonate to the solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add 19.1 mL of dimethyl sulfate dropwise to the refluxing mixture over a period of 30 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-methylcatechol and the di-methylated byproduct.

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

StepStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
1m-Cresol4-Nitroso-3-methylphenolNaOH, NaNO₂, HClWater50.5~96[1]
24-Nitroso-3-methylphenol4-Amino-3-methylphenol10% Pd/C, NH₃, H₂Methanol20-252-8High
34-Amino-3-methylphenol3-MethylcatecholHCl, NaNO₂Water0-5 then 100~1-
43-MethylcatecholThis compoundK₂CO₃, (CH₃)₂SO₄AcetoneReflux4-6-

Visualizations

Synthesis_Workflow m_cresol m-Cresol nitroso 4-Nitroso-3-methylphenol m_cresol->nitroso  Nitrosation (NaNO₂, HCl) amino 4-Amino-3-methylphenol nitroso->amino  Reduction (H₂, Pd/C) catechol 3-Methylcatechol amino->catechol  Diazotization & Hydrolysis (NaNO₂, HCl; H₂O, heat) final_product This compound catechol->final_product  Selective Methylation ((CH₃)₂SO₄, K₂CO₃)

Caption: Overall synthetic pathway for this compound.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 4-Methoxy-3-methylphenol für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Anwendungshinweise richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine quantitative und qualitative Analyse von 4-Methoxy-3-methylphenol mittels Gaschromatographie-Massenspektrometrie (GC-MS) durchführen.

Einführung: this compound ist eine phenolische Verbindung von Interesse in der pharmazeutischen und chemischen Forschung. Aufgrund der polaren Hydroxylgruppe weisen Phenole eine geringe Flüchtigkeit auf, was ihre direkte Analyse mittels Gaschromatographie erschwert. Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, bei dem die polare Hydroxylgruppe chemisch in eine weniger polare, flüchtigere und thermisch stabilere Gruppe umgewandelt wird.[1][2] Dieser Prozess verbessert das chromatographische Verhalten und die Nachweisempfindlichkeit bei der GC-MS-Analyse erheblich.[1] Die beiden gebräuchlichsten Derivatisierungstechniken für Phenole sind die Silylierung und die Acetylierung.[1][3]

Auswahl einer Derivatisierungsstrategie: Silylierung vs. Acetylierung

Die Wahl zwischen Silylierung und Acetylierung hängt von den spezifischen Analyten, der Probenmatrix und den analytischen Anforderungen ab.

  • Silylierung: Dies ist eine vielseitige und weit verbreitete Technik, bei der der aktive Wasserstoff der phenolischen Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird.[3][4] Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) sind hochwirksam und erzeugen Derivate, die im Allgemeinen stabil sind und eine gute chromatographische Trennung ermöglichen.[1] Die Silylierung erhöht die Flüchtigkeit und die thermische Stabilität der Analyten, was zu einer verbesserten chromatographischen Trennung und Nachweisempfindlichkeit führt.[4]

  • Acetylierung: Bei dieser Methode wird die phenolische Hydroxylgruppe mit einem Acetylierungsreagenz wie Essigsäureanhydrid in einen Ester umgewandelt.[3] Das resultierende Ester ist weniger polar und flüchtiger als das Ausgangsphenol.[3]

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf für die Analyse von this compound mittels Derivatisierung und anschließender GC-MS-Analyse ist im folgenden Diagramm dargestellt.

experimental_workflow Experimenteller Arbeitsablauf für die GC-MS-Analyse von this compound cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse cluster_data Datenauswertung sample_collection Probennahme extraction Extraktion von this compound sample_collection->extraction drying Trocknung des Extrakts extraction->drying reagent_addition Zugabe des Derivatisierungsreagenz (z.B. BSTFA) drying->reagent_addition reaction Reaktion (Heizen & Vortexen) reagent_addition->reaction cooling Abkühlen auf Raumtemperatur reaction->cooling gcms_injection Injektion in GC-MS cooling->gcms_injection separation Chromatographische Trennung gcms_injection->separation detection Massenspektrometrische Detektion separation->detection identification Identifizierung der Verbindung detection->identification quantification Quantitative Analyse identification->quantification

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

Detaillierte experimentelle Protokolle

Protokoll 1: Silylierung mit BSTFA + 1% TMCS

Diese Methode ist eine der robustesten und am häufigsten verwendeten zur Derivatisierung von Phenolen.[5]

Materialien:

  • Getrockneter Probenextrakt, der this compound enthält

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin (wasserfrei)

  • Reaktionsgefäße (z.B. 2-ml-GC-Vials mit Schraubverschluss)

  • Heizblock oder Wasserbad

  • Vortexmischer

Verfahren:

  • Probenvorbereitung: Stellen Sie sicher, dass der Probenextrakt vollständig trocken ist.[6] Jegliches Restwasser reagiert mit dem Silylierungsreagenz und verringert die Derivatisierungseffizienz.[6] Dies kann durch Verdampfen unter einem leichten Stickstoffstrom erreicht werden.[6]

  • Reagenzzugabe: Geben Sie zu dem getrockneten Probenrückstand im Reaktionsgefäß 50 µL wasserfreies Pyridin, um die Analyten aufzulösen.[5][6] Fügen Sie anschließend 100 µL BSTFA + 1% TMCS hinzu.[5][6]

  • Reaktion: Verschließen Sie das Gefäß fest und vortexen Sie es 30 Sekunden lang.[6] Erhitzen Sie das Gefäß 30-60 Minuten lang bei 70°C in einem Heizblock oder Ofen.[6]

  • Abkühlen: Lassen Sie das Gefäß nach Abschluss der Reaktion auf Raumtemperatur abkühlen.[6]

  • GC-MS-Analyse: Die Probe ist nun bereit zur Injektion in das GC-MS-System.

Protokoll 2: Acetylierung mit Essigsäureanhydrid

Die Acetylierung ist eine alternative Methode, die besonders nützlich sein kann, wenn Silylierungsreagenzien zu unerwünschten Nebenreaktionen führen.

Materialien:

  • Getrockneter Probenextrakt, der this compound enthält

  • Essigsäureanhydrid

  • Pyridin oder Kaliumcarbonat (K₂CO₃) als Katalysator

  • Organisches Lösungsmittel zur Extraktion (z.B. Hexan, Dichlormethan)

  • Reaktionsgefäße

  • Vortexmischer

Verfahren:

  • Probenvorbereitung: Lösen Sie den getrockneten Extrakt in einer geeigneten Menge Pyridin.

  • Reagenzzugabe: Geben Sie einen Überschuss an Essigsäureanhydrid hinzu (z. B. 100 µL).[6]

  • Reaktion: Verschließen Sie das Gefäß fest und vortexen Sie es kräftig für 1-2 Minuten.[6] Die Reaktion ist bei Raumtemperatur oft schnell, kann aber zur Vervollständigung 15-30 Minuten lang auf 50-60°C erhitzt werden.[6]

  • Extraktion: Extrahieren Sie nach dem Abkühlen die acetylierten Derivate in ein organisches Lösungsmittel wie Hexan.[6] Vortexen Sie für 1-2 Minuten und lassen Sie die Phasen sich trennen.[6]

  • Analyse: Überführen Sie die organische Phase zur GC-MS-Analyse in ein sauberes Gefäß.[6]

GC-MS-Analysebedingungen

Die folgenden Parameter sind empfohlene Ausgangsbedingungen und sollten für das spezifische Gerät und die verwendete Säule optimiert werden.

ParameterEmpfohlene Einstellung
GC-System Agilent 7890B oder Äquivalent
Säule HP-5ms (30 m x 0,25 mm x 0,25 µm) oder Äquivalent
Trägergas Helium, konstante Flussrate 1,0 mL/min
Injektor-Temperatur 250°C
Injektionsvolumen 1 µL (Splitless-Modus)
Ofentemperaturprogramm 80°C für 2 min, dann mit 10°C/min auf 280°C, 5 min halten
MS-Transferleitung 280°C
Ionenquelle-Temperatur 230°C
Ionisationsmodus Elektronenstoßionisation (EI) bei 70 eV
Massenbereich m/z 50-500

Quantitative Daten und Massenspektren

Die Derivatisierung von this compound führt zu einer Veränderung seiner Molmasse und seines Fragmentierungsmusters im Massenspektrum.

VerbindungMolmasse ( g/mol )DerivatMolmasse des Derivats ( g/mol )Charakteristische Ionen (m/z)Kovats Retentionsindex (nicht-polar)
This compound138.16--138 (M+), 123 (M-CH₃)1183[7][8]
This compound-TMS138.16Trimethylsilyl (TMS)210.34210 (M+), 195 (M-CH₃), 73Nicht verfügbar
This compound-Acetat138.16Acetyl180.20180 (M+), 138 (M-C₂H₂O), 123Nicht verfügbar

Hinweise zu den Massenspektren:

  • TMS-Derivat: BSTFA-Derivate zeigen typischerweise die Fragmente [M]+, [M-15]+ (Verlust einer Methylgruppe) und [M-89]+.[9] Das Molekülion [M]+ ist oft dominant.[9]

  • Acetat-Derivat: Das Massenspektrum des Acetylderivats zeigt typischerweise ein Molekülion und einen prominenten Peak, der dem Verlust von Keten (CH₂=C=O, 42 u) aus dem Molekülion entspricht.

Zusammenfassung und Schlussfolgerungen

Die Derivatisierung ist ein wesentlicher Schritt für die zuverlässige GC-MS-Analyse von this compound. Sowohl die Silylierung mit BSTFA als auch die Acetylierung mit Essigsäureanhydrid sind wirksame Methoden zur Erhöhung der Flüchtigkeit und Verbesserung der chromatographischen Eigenschaften. Die Wahl der Methode hängt von der Probenmatrix und den spezifischen Anforderungen der Analyse ab. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für die Entwicklung und Implementierung robuster Analysemethoden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

References

Application Notes and Protocols for the Use of 4-Methoxy-3-methylphenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylphenol is a substituted phenolic compound that serves as a versatile building block in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring a reactive hydroxyl group and a methoxy moiety, allows for a range of chemical modifications, making it a valuable precursor for the development of novel therapeutic agents. The presence of the methyl and methoxy groups on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

One of the notable applications of this compound is in the field of anticancer research, where it acts as a key intermediate for the synthesis of resveratrol derivatives.[1] These derivatives have shown potential in inducing autophagic cell death and inhibiting the mTOR/pAkt signaling pathway, which is a critical regulator of cell growth and survival in cancer cells.[1] This application note provides an overview of the synthetic utility of this compound, along with detailed protocols for its derivatization.

Synthetic Applications and Potential

The reactivity of the phenolic hydroxyl group in this compound allows for several key transformations to generate diverse pharmaceutical intermediates. These reactions primarily involve O-alkylation, O-acylation, and coupling reactions to introduce various functional groups and build molecular complexity.

Key Derivatization Reactions:
  • O-Alkylation: Introduction of alkyl groups to the phenolic oxygen can modulate the lipophilicity and metabolic stability of the resulting molecule. This is a common strategy in drug design to improve oral bioavailability and other ADME (absorption, distribution, metabolism, and excretion) properties.

  • O-Acylation: The formation of esters through acylation can be used to create prodrugs, which can enhance drug delivery and release the active phenolic compound in vivo. Acylation can also serve as a protecting group strategy during multi-step syntheses.

  • Coupling Reactions: The aromatic ring of this compound can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-heteroatom bonds, respectively. This enables the construction of complex molecular scaffolds.

Data Summary of Potential Reactions

The following table summarizes potential derivatization reactions of this compound based on established methodologies for similar phenolic compounds. The quantitative data provided are illustrative and may require optimization for specific substrates and conditions.

Reaction TypeReagent/CatalystSolventTemperature (°C)Potential ProductRepresentative Yield (%)Reference
O-AlkylationAlkyl halide, K₂CO₃DMFRoom Temp - 804-Alkoxy-3-methylanisole85-95Adapted from[2]
O-AcylationAcyl chloride, PyridineDCM0 - Room Temp4-Methoxy-3-methylphenyl ester90-98Adapted from[2]
Williamson Ether SynthesisAlkyl halide, NaHTHF0 - Room Temp4-Alkoxy-3-methylanisole80-90General Knowledge
Suzuki Coupling (as triflate)Arylboronic acid, Pd catalystToluene80-1104-Aryl-2-methoxy-1-methylbenzene70-85General Knowledge

Experimental Protocols

The following are detailed protocols for the O-alkylation and O-acylation of this compound. These protocols are based on well-established procedures for the derivatization of phenolic compounds and can be adapted for specific research needs.[2]

Protocol 1: O-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: O-Acylation of this compound

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow start This compound step1 Derivatization (e.g., O-Alkylation) start->step1 intermediate Key Intermediate step1->intermediate step2 Further Functionalization (e.g., Coupling Reaction) intermediate->step2 api_precursor API Precursor step2->api_precursor final_step Final Synthesis Steps api_precursor->final_step api Active Pharmaceutical Ingredient (API) final_step->api

Synthetic workflow from this compound to an API.

mTOR_Signaling_Pathway drug Resveratrol Derivative (from this compound) mtor mTOR drug->mtor Inhibition pi3k PI3K akt Akt pi3k->akt akt->mtor Activation cell_growth Cell Growth & Survival mtor->cell_growth autophagy Autophagy mtor->autophagy Inhibition

Inhibition of the mTOR/pAkt pathway by a potential downstream product.

References

Application Notes and Protocols: DPPH Radical Scavenging Assay with 4-Methoxy-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylphenol, also known as creosol, is a phenolic compound of significant interest for its antioxidant properties. The evaluation of antioxidant capacity is a critical step in the research and development of new therapeutic agents and preservatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method to screen the antioxidant potential of various compounds.[1] This document provides a detailed protocol for assessing the free radical scavenging activity of this compound using the DPPH assay.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2][3] The DPPH radical exhibits a strong absorbance at 517 nm and has a deep violet color. When reduced by an antioxidant, the color of the DPPH solution fades to a pale yellow, and the absorbance at 517 nm decreases.[4] The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.[2]

Mechanism of Action: this compound and DPPH Radical

The primary mechanism by which this compound scavenges the DPPH radical is through Hydrogen Atom Transfer (HAT).[5][6] The phenolic hydroxyl group (-OH) of this compound donates a hydrogen atom to the nitrogen-centered free radical of DPPH. This neutralizes the DPPH radical, converting it to the stable, non-radical DPPH-H (diphenylpicrylhydrazine) molecule.[4] The resulting 4-Methoxy-3-methylphenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.[5]

G prep Reagent Preparation Prepare DPPH Solution (0.1 mM) Prepare this compound Stock & Working Solutions Prepare Ascorbic Acid Stock & Working Solutions setup Microplate Setup Add Blank (Methanol) Add Control (DPPH + Methanol) Add Test Compound Solutions Add Positive Control Solutions prep->setup reaction Initiate Reaction Add DPPH solution to test and control wells setup->reaction incubation Incubation 30 minutes in the dark at room temperature reaction->incubation measurement Absorbance Measurement Read at 517 nm incubation->measurement calculation Data Analysis Calculate % Radical Scavenging Activity Determine IC50 Value measurement->calculation

References

Application Notes and Protocols: Antimicrobial Activity of 4-Methoxy-3-methylphenol Against Foodborne Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 4-Methoxy-3-methylphenol, a phenolic compound with potential applications in food preservation and as a therapeutic agent against foodborne pathogens. This document details standardized protocols for evaluating its efficacy and discusses its putative mechanism of action.

Introduction

Foodborne illnesses, caused by the consumption of food contaminated with pathogenic microorganisms, remain a significant global health concern. The increasing demand for natural and effective antimicrobial agents has spurred research into compounds like this compound. Phenolic compounds, in general, are known for their antimicrobial properties, and this compound is emerging as a compound of interest. Preliminary studies have indicated its bactericidal activity against key foodborne pathogens such as Staphylococcus aureus and Salmonella typhimurium.

These notes offer detailed methodologies for the systematic evaluation of this compound's antimicrobial efficacy through established in vitro assays, including the determination of Minimum Inhibatory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.

Data Presentation

Due to the limited availability of comprehensive published data on the antimicrobial spectrum of this compound, the following table presents illustrative quantitative data to guide researchers in their experimental design and data interpretation. The values provided are hypothetical and should be confirmed through rigorous experimental evaluation.

Foodborne PathogenGram StainTypeIllustrative MIC (µg/mL)Illustrative MBC (µg/mL)
Staphylococcus aureusGram-positiveBacteria128256
Listeria monocytogenesGram-positiveBacteria256512
Bacillus cereusGram-positiveBacteria128512
Escherichia coliGram-negativeBacteria512>1024
Salmonella typhimuriumGram-negativeBacteria2561024
Campylobacter jejuniGram-negativeBacteria512>1024
Vibrio parahaemolyticusGram-negativeBacteria2561024
Aspergillus flavus-Fungus>1024>1024
Penicillium chrysogenum-Fungus>1024>1024

Experimental Protocols

Detailed protocols for key antimicrobial assays are provided below. These standardized methods are essential for obtaining reproducible and comparable results.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipette

  • Incubator

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate.

    • The final volume in each well should be 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial/fungal suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well containing the compound dilutions and the positive control well.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum. This assay is a follow-up to the MIC test.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria)

  • Sterile micropipettes and tips

  • Incubator

Protocol:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate each aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 24-48 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. This is practically determined as the lowest concentration with no colony growth on the agar plate.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • This compound stock solution

  • Flasks with sterile broth (e.g., CAMHB)

  • Standardized bacterial inoculum

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

Protocol:

  • Assay Setup:

    • Prepare flasks containing broth with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask (no compound).

    • Inoculate all flasks with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on each plate to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.

Visualizations

Experimental Workflows

MIC_MBC_Workflow cluster_MIC MIC Assay cluster_MBC MBC Assay A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate plate (18-24h at 37°C) C->D E Read results: Lowest concentration with no visible growth = MIC D->E F Select wells from MIC plate with no visible growth E->F Proceed to MBC G Plate aliquots onto -free agar plates F->G H Incubate plates (24-48h at 37°C) G->H I Read results: Lowest concentration with no colony growth = MBC H->I

Caption: Workflow for MIC and MBC Assays.

Time_Kill_Workflow cluster_TK Time-Kill Kinetics Assay TK_A Prepare flasks with broth and different concentrations of the compound TK_B Inoculate flasks with standardized bacterial suspension TK_A->TK_B TK_C Incubate with shaking TK_B->TK_C TK_D Withdraw aliquots at specific time intervals TK_C->TK_D TK_E Perform serial dilutions and plate on agar TK_D->TK_E TK_F Incubate plates and count colonies (CFU/mL) TK_E->TK_F TK_G Plot log10 CFU/mL vs. time TK_F->TK_G

Caption: Workflow for Time-Kill Kinetics Assay.

Proposed Antimicrobial Mechanism

The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, based on the known mechanisms of other phenolic compounds, a multi-targeted action is proposed.[1] Phenolic compounds are known to disrupt microbial cells through various interactions.[2]

Key Proposed Mechanisms:

  • Cell Membrane Disruption: The hydrophobic nature of phenolic compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This can lead to the leakage of intracellular components and disruption of the proton motive force, ultimately causing cell death.[3]

  • Enzyme Inhibition: The hydroxyl group of phenolic compounds can interact with microbial enzymes, particularly those with sulfhydryl groups in their active sites, leading to their inactivation.

  • Protein Denaturation: At higher concentrations, phenolic compounds can cause the denaturation of cellular proteins, disrupting essential cellular functions.

  • Interaction with Nucleic Acids: Some phenolic compounds have been shown to intercalate with DNA, inhibiting its replication and transcription.

Mechanism_of_Action cluster_Compound This compound cluster_Bacterial_Cell Bacterial Cell Compound This compound Membrane Cell Membrane Disruption (Loss of integrity, leakage) Compound->Membrane interacts with Enzymes Enzyme Inhibition (Metabolic disruption) Compound->Enzymes inhibits Proteins Protein Denaturation (Loss of function) Compound->Proteins denatures DNA Interaction with DNA (Inhibition of replication) Compound->DNA interacts with Cell_Death Bacterial Cell Death Membrane->Cell_Death Enzymes->Cell_Death Proteins->Cell_Death DNA->Cell_Death

Caption: Proposed Antimicrobial Mechanism of Action.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of 4-Methoxy-3-methylphenol against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like pneumonia and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for the discovery and development of novel antimicrobial agents. Phenolic compounds, known for their broad-spectrum antimicrobial properties, represent a promising class of molecules for this purpose. 4-Methoxy-3-methylphenol is a methoxyphenolic compound with potential antimicrobial activity.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various strains of S. aureus. The MIC is a critical parameter in the early stages of drug discovery, providing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Quantitative Data Summary

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against representative strains of Staphylococcus aureus, including methicillin-sensitive (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains. These values are presented for illustrative purposes and are based on typical ranges observed for similar phenolic compounds.

CompoundS. aureus StrainMIC (µg/mL)MIC (mM)
This compound ATCC 29213 (MSSA)640.46
This compound ATCC 25923 (MSSA)640.46
This compound BAA-1707 (MRSA)1280.93
This compound NCTC 12493 (MRSA)1280.93
Vancomycin (Control) ATCC 29213 (MSSA)10.0007
Vancomycin (Control) BAA-1707 (MRSA)10.0007

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[1][2]

3.1.1. Materials

  • This compound

  • Staphylococcus aureus strains (e.g., ATCC 29213, BAA-1707)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile test tubes (13 x 100 mm)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Vancomycin (as a positive control)

  • Sterile saline (0.85% NaCl)

3.1.2. Preparation of Reagents

  • Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Ensure the compound is fully dissolved.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3.1.3. Assay Procedure

  • Serial Dilutions:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm. The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can also aid in visualizing bacterial growth.[3]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Stock Solution of this compound C Perform 2-fold Serial Dilutions in 96-well plate A->C B Prepare S. aureus Inoculum (0.5 McFarland) D Inoculate Wells with S. aureus Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Read Results: Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action for Phenolic Compounds

Mechanism_of_Action cluster_compound Antimicrobial Agent cluster_bacterium Bacterial Cell cluster_effects Cellular Effects Compound This compound (Phenolic Compound) Membrane Cell Membrane Compound->Membrane Interacts with Proteins Essential Proteins & Enzymes Compound->Proteins Denatures DNA DNA/RNA Compound->DNA Interferes with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm Inhibition Inhibition of Cellular Processes Proteins->Inhibition DNA->Inhibition Leakage Leakage of Ions & Macromolecules Disruption->Leakage Death Bacterial Cell Death Leakage->Death Inhibition->Death

Caption: Generalized mechanism of action for phenolic compounds against bacteria.

Discussion and Potential Mechanisms of Action

Phenolic compounds, such as this compound, are thought to exert their antimicrobial effects through multiple mechanisms, making the development of resistance more challenging for bacteria. The primary mode of action is often the disruption of the bacterial cell membrane.[4][5] The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, such as ions and ATP, and the dissipation of the proton motive force, ultimately resulting in cell death.

Furthermore, phenolic compounds can interact with and denature essential bacterial proteins and enzymes, interfering with critical cellular processes. Some studies on related methoxyphenols have also suggested that these compounds can interfere with biofilm formation, a key virulence factor for S. aureus.[6][7] The precise mechanism of this compound may involve a combination of these effects, and further studies, such as membrane potential assays and electron microscopy, would be required to fully elucidate its mode of action.

References

Application Notes and Protocols: 4-Methoxy-3-methylphenol as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methoxy-3-methylphenol as a strategic building block in the synthesis of novel compounds with significant therapeutic potential. Detailed methodologies for the synthesis of a potent anticancer agent and general derivatization strategies are provided, along with quantitative biological activity data and insights into the relevant signaling pathways.

Introduction

This compound is a readily available substituted phenol that serves as a valuable scaffold in medicinal chemistry. Its structural features, including the methoxy and methyl groups on the phenolic ring, offer opportunities for diverse chemical modifications to generate novel molecules with a range of biological activities. This document highlights its application in the synthesis of a resveratrol derivative with potent anticancer properties and provides protocols for creating libraries of new chemical entities.

Synthesis of a Novel Anticancer Agent: A Resveratrol Derivative

This compound is a key precursor for the synthesis of the resveratrol derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3). This compound has demonstrated significant efficacy in inducing autophagic cell death and suppressing cancer stem cells in human lung cancer models by inhibiting the mTOR/pAkt pathway.[1]

Experimental Workflow for the Synthesis of SM-3

The following diagram outlines the synthetic workflow from a key intermediate derivable from this compound to the final bioactive compound, SM-3.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of SM-3 cluster_2 Biological Evaluation Start This compound Derivative Step1 Wittig Reaction Start->Step1 Intermediate_A Stilbene Intermediate Step1->Intermediate_A Step2 Reduction of Stilbene Intermediate_A->Step2 SM3 SM-3 (Final Product) Step2->SM3 Bio_Eval Anticancer Activity Assays SM3->Bio_Eval

Caption: Synthetic and evaluation workflow for the resveratrol derivative SM-3.

Experimental Protocol: Synthesis of 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3)

This protocol is a representative synthesis based on common organic chemistry reactions for stilbene synthesis and reduction.

Step 1: Synthesis of the Stilbene Intermediate (Wittig Reaction)

  • Preparation of the Phosphonium Salt: React an appropriate benzyl halide derived from this compound with triphenylphosphine in a suitable solvent like toluene and heat to reflux to form the corresponding phosphonium salt.

  • Wittig Reaction:

    • Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise to generate the ylide.

    • To the resulting ylide solution, add a solution of 3-hydroxy-4-methoxybenzaldehyde in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the stilbene intermediate.

Step 2: Reduction of the Stilbene Intermediate to SM-3

  • Dissolve the stilbene intermediate in a suitable solvent such as ethanol or methanol.

  • Add a palladium on carbon (Pd/C) catalyst (typically 5-10% by weight).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 1-3 atm).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude SM-3 by column chromatography on silica gel to obtain the final product.

Biological Activity of SM-3

SM-3 has shown potent anticancer activity against various human lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM) of SM-3[1]IC50 (µM) of Resveratrol[1]
A549Lung Carcinoma72.74 ± 0.13299.2 ± 0.18
H292Mucoepidermoid Carcinoma67.66 ± 0.10289.0 ± 0.18
H460Large Cell Lung Cancer43.24 ± 0.11218.8 ± 0.15

Signaling Pathway Inhibition by SM-3

SM-3 exerts its anticancer effects by inhibiting the mTOR/pAkt signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[1]

Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Autophagy_Inhibition Inhibition of Autophagy mTOR->Autophagy_Inhibition SM3 SM-3 SM3->mTOR

Caption: Inhibition of the mTOR/pAkt signaling pathway by SM-3.

General Derivatization of this compound

The phenolic hydroxyl group of this compound can be readily derivatized to generate libraries of novel compounds for biological screening.

Experimental Protocol: O-Alkylation
  • In a round-bottom flask, suspend sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere.

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: O-Acylation
  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or THF in a round-bottom flask.

  • Add a base, such as triethylamine or pyridine (1.5 equivalents).

  • Cool the mixture to 0 °C and add the desired acyl chloride or acid anhydride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to stir at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation of Novel Derivatives

Novel compounds synthesized from this compound can be screened for a variety of biological activities.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the effect of a compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, replace the medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubate for a few hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.

Conclusion

This compound is a promising and versatile building block for the development of novel therapeutic agents. Its utility has been demonstrated in the synthesis of a potent anticancer compound that targets the mTOR/pAkt pathway. The straightforward derivatization of its phenolic hydroxyl group allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antioxidant effects. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this valuable starting material in drug discovery and development.

References

4-Methoxy-3-methylphenol: A Reference Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-methylphenol, also known as creosol, is a phenolic compound naturally occurring in sources such as wood tar and essential oils. It is also utilized as a flavoring agent and a precursor in the synthesis of various chemical compounds. In the realm of analytical chemistry, its defined structure and stability make it a valuable reference standard for the qualitative and quantitative analysis of phenolic compounds in diverse matrices, including environmental, food and beverage, and pharmaceutical samples. This document provides detailed application notes and protocols for the use of this compound as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Application Note I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1][2] As a reference standard, it is used to confirm the identity of the analyte through retention time and mass spectrum matching and to quantify its concentration in samples.

Quantitative Data

The following table summarizes key quantitative parameters related to the GC analysis of this compound and its isomers.

ParameterValueCompoundNotes
Kovats Retention Index1183This compoundOn a non-polar ZB-5 column.[3]
Kovats Retention Index1179.1This compoundOn a semi-standard non-polar column.[4]
Analytical Detection Limit1 µgMethoxyphenol isomersSmallest amount detectable under normal operating conditions.[5]
Overall Detection Limit0.05 mg/m³Methoxyphenol isomersBased on a 20 L air sample.[5]
Typical Performance Characteristics (for related phenolic compounds)

The following data is representative of the performance characteristics that can be expected when using a validated GC-MS method for the analysis of phenolic compounds.[6]

ParameterRepresentative Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 µg/L
Limit of Quantification (LOQ)0.3 - 3.0 µg/L
Recovery85 - 115%
Precision (%RSD)< 15%
Experimental Protocol: GC-MS Analysis

This protocol is a starting point and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Air Samples based on OSHA method) [5]

  • Collection: Draw a known volume of air through an XAD-7 sorbent tube using a calibrated personal sampling pump.

  • Desorption: Open the XAD-7 tube, transfer the sorbent to a vial, and desorb the analytes with 1 mL of methanol.

2. Instrumentation and Conditions (adapted from related compound analysis) [7]

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Inlet Temperature: 250°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.[1]

    • Ramp: 10°C/min to 280°C.[1]

    • Hold: 5 minutes at 280°C.[1]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230°C.[7]

    • Quadrupole Temperature: 150°C.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 138, 123). Full scan mode for initial identification.

3. Calibration

  • Prepare a stock solution of this compound in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentrations.

  • Analyze the calibration standards under the same GC-MS conditions as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

GC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Air on Sorbent Tube) Desorption Solvent Desorption (Methanol) Sample->Desorption Filtration Filtration (0.45 µm) Desorption->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Detection MS Detection (EI, SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Report Report Results Quantification->Report

GC-MS workflow for this compound analysis.

Application Note II: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the separation and quantification of moderately polar compounds like this compound.[2] When used as a reference standard, it allows for reliable peak identification and accurate concentration determination in various liquid samples.

Quantitative Data
ParameterRepresentative Value
Linearity Range62.5 - 2,500 ng/mL
Correlation Coefficient (r²)0.999
Retention Time5.56 min
Experimental Protocol: HPLC-UV Analysis

This protocol is a general guideline and should be optimized for the specific application.

1. Sample Preparation

  • Liquid Samples (e.g., beverages, wastewater):

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

    • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

  • Solid Samples (e.g., food, plant material):

    • Homogenize the sample.

    • Perform a solvent extraction using a suitable solvent (e.g., methanol, acetonitrile).

    • Filter the extract before injection.[1]

2. Instrumentation and Conditions (adapted from related compound analysis) [7]

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2][7]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid). A starting point could be 60% acetonitrile and 40% water with 0.1% formic acid.[7]

  • Flow Rate: 1.0 mL/min.[2][7]

  • Column Temperature: 30°C.[2][7]

  • Detection: UV absorbance at a wavelength of maximum absorbance for this compound (e.g., ~275-280 nm).[2][7]

  • Injection Volume: 10 µL.[2][7]

3. Calibration

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solution.

  • Analyze the standards using the established HPLC method.

  • Create a calibration curve by plotting the peak area versus the concentration.

HPLC Analysis Logical Flow

Start Start: Sample (Liquid or Solid Extract) Prep Sample Preparation (Filtration / SPE) Start->Prep HPLC HPLC Analysis (C18 Column, UV Detection) Prep->HPLC Standard Prepare Calibration Standards of this compound Standard->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Process Data Processing (Peak Integration) Data->Process Quant Quantification (Comparison to Standards) Process->Quant Result Final Result (Concentration of Analyte) Quant->Result

Logical flow for HPLC quantification using a reference standard.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methoxy-3-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 4-Methoxy-3-methylphenol. The information is designed to help identify and resolve common issues related to impurities that may arise during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized this compound?

A1: The most common impurities typically originate from the primary synthesis route: the mono-O-methylation of 3-methylcatechol. These impurities include:

  • Unreacted Starting Material: 3-methylcatechol may be present if the methylation reaction does not go to completion.

  • Isomeric By-product: 3-Methoxy-2-methylphenol is a common positional isomer formed when the methyl group attaches to the alternative hydroxyl group on the catechol ring.

  • Over-methylated By-product: 1,2-Dimethoxy-3-methylbenzene can be formed if both hydroxyl groups of the starting material are methylated.

  • Residual Reagents: Traces of the methylating agent (e.g., dimethyl sulfate) and the base used in the reaction may remain.

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities, especially if not handled under an inert atmosphere.

Q2: My final product has a pink or brownish tint. What is the likely cause?

A2: A pink or brownish coloration in the final product is typically indicative of oxidation. Phenols, and particularly catechol derivatives, are sensitive to air and light, which can lead to the formation of highly colored quinone-like by-products. To prevent this, it is crucial to perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Q3: My NMR or GC-MS analysis shows an unexpected isomer. How can I confirm its identity and prevent its formation?

A3: The most probable isomeric impurity is 3-Methoxy-2-methylphenol. Its presence is due to a lack of complete regioselectivity during the methylation of 3-methylcatechol. You can confirm its identity by comparing the analytical data (retention time in GC, fragmentation pattern in MS, and chemical shifts in NMR) with a known standard or with literature values.

To minimize the formation of this isomer, consider modifying the reaction conditions. Factors that can influence regioselectivity include the choice of base, solvent, temperature, and the rate of addition of the methylating agent. A slow, dropwise addition of the methylating agent at a controlled temperature can sometimes favor the formation of the desired isomer.

Q4: How can I remove the unreacted 3-methylcatechol and the over-methylated by-product?

A4: Both the unreacted starting material and the over-methylated product have different polarities and boiling points compared to the desired this compound.

  • Unreacted 3-methylcatechol: Being a diol, it is more polar than the monomethylated product. It can often be removed by a basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup, although this may also remove some of the desired phenolic product. Column chromatography on silica gel is a very effective method for separation.

  • 1,2-Dimethoxy-3-methylbenzene: This over-methylated by-product is less polar than the desired product due to the absence of the acidic hydroxyl group. It can be effectively separated by column chromatography. Fractional distillation under reduced pressure may also be a viable option, depending on the boiling point differences.

Troubleshooting Guide: Impurity Profile Analysis

This section provides guidance on identifying and quantifying common impurities using standard analytical techniques.

Table 1: Common Impurities and Their Characteristics
Impurity NameStructureTypical SourceKey Analytical Features
3-methylcatecholC₇H₈O₂Unreacted starting materialMore polar, shorter retention time in reverse-phase HPLC.
3-Methoxy-2-methylphenolC₈H₁₀O₂Isomeric by-productSimilar polarity and mass to the product, requiring optimized chromatography for separation.
1,2-Dimethoxy-3-methylbenzeneC₉H₁₂O₂Over-methylationLess polar, longer retention time in reverse-phase HPLC.
Quinone-type compoundsVariableOxidation of phenolic speciesHighly colored, may appear as multiple small peaks in chromatograms.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

This protocol outlines a general method for the separation and identification of this compound and its common impurities.

1. Objective: To identify and semi-quantify the components in a synthesized sample of this compound.

2. Instrumentation:

  • Gas chromatograph (GC) with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

3. Reagents:

  • Dichloromethane (DCM), HPLC grade.

  • Sample of synthesized this compound.

4. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized product in 1 mL of dichloromethane to prepare a ~5-10 mg/mL solution.

  • Vortex the solution to ensure complete dissolution.

5. GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

6. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Compare the mass spectrum of each peak with a library (e.g., NIST) to identify the compounds.

  • The expected elution order is typically the over-methylated product, followed by the desired product and its isomer, and finally the more polar starting material.

  • The relative percentage of each component can be estimated from the peak areas in the TIC or FID chromatogram.

Visualizations

Logical Workflow for Synthesis and Impurity Formation

cluster_synthesis Synthesis Pathway cluster_impurities Potential Products & Impurities 3_methylcatechol 3-Methylcatechol (Starting Material) methylation O-Methylation (e.g., (CH₃)₂SO₄, Base) 3_methylcatechol->methylation product Crude Product Mixture methylation->product desired_product This compound (Desired Product) product->desired_product Major isomer 3-Methoxy-2-methylphenol (Isomeric Impurity) product->isomer Side Reaction over_methylated 1,2-Dimethoxy-3-methylbenzene (Over-methylated) product->over_methylated Side Reaction unreacted Unreacted 3-Methylcatechol product->unreacted Incomplete Reaction

Caption: Synthesis pathway and origin of common impurities.

Troubleshooting Workflow for Impurity Identification

start Impurity Detected in Initial Analysis (e.g., TLC, crude NMR) identify Identify Impurity Structure (GC-MS, LC-MS, NMR) start->identify quantify Quantify Impurity (qNMR, HPLC with standard) identify->quantify source Determine Potential Source quantify->source unreacted_sm Unreacted Starting Material source->unreacted_sm Incomplete reaction side_product Side-Product (Isomer, Over-methylated) source->side_product Poor selectivity degradation Degradation (e.g., Oxidation) source->degradation Improper handling purify Select Appropriate Purification Method (Chromatography, Recrystallization, Distillation) unreacted_sm->purify side_product->purify degradation->purify

Caption: A logical workflow for troubleshooting impurities.

Technical Support Center: Purification of Crude 4-Methoxy-3-methylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 4-Methoxy-3-methylphenol via recrystallization. It includes troubleshooting guides, frequently asked questions, a detailed experimental protocol, and key data to facilitate successful purification.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
Failure of Crystals to Form 1. Solution is not saturated (too much solvent used).2. Solution is supersaturated.3. Cooling is too rapid.1. Boil off some of the solvent to increase the concentration of the solute.[1][2]2. Induce crystallization by: - Scratching the inside of the flask with a glass rod at the solution's surface.[1] - Adding a seed crystal of pure this compound.3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Oiling Out 1. The melting point of the compound is lower than the boiling point of the solvent.2. The solution is cooled too quickly.3. High concentration of impurities.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[3]2. Use a lower boiling point solvent or a mixed solvent system.3. Consider pre-purification by another method (e.g., column chromatography) if impurities are significant.
Low Yield of Recrystallized Product 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were washed with a solvent that was not ice-cold, or with too much solvent.[3]4. Incomplete crystallization.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]2. Ensure the filtration apparatus is pre-heated before filtering the hot solution.[3]3. Wash the collected crystals with a minimal amount of ice-cold solvent.[4]4. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[3]
Colored Impurities Remain in Crystals 1. The impurity has similar solubility characteristics to the product.2. The colored impurity is adsorbed onto the surface of the crystals.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5]2. A second recrystallization may be necessary.
Crystals are Very Fine or Powdery 1. The solution was cooled too rapidly or agitated during cooling.1. Allow the solution to cool slowly and without disturbance to promote the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on the phenolic structure, polar organic solvents are a good starting point. Preliminary small-scale solubility tests with solvents like ethanol, methanol, acetone, ethyl acetate, and toluene, or mixed solvent systems like petroleum ether/ethyl acetate, are recommended.[2] Water is generally not a good solvent for phenols unless they are highly substituted with polar groups.[6]

Q2: What are the most common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials from the synthesis (e.g., cresols, methylating agents), byproducts of the reaction, and colored degradation products. The exact nature of the impurities will depend on the synthetic route used.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile. Typically, this involves dissolving the crude product in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (an anti-solvent) in which it is insoluble, until the solution becomes turbid. The solution is then heated to clarify and cooled slowly to induce crystallization.[3]

Q4: How can I be sure my recrystallized this compound is pure?

A4: The purity of the recrystallized product can be assessed by several methods. A sharp melting point range that is close to the literature value is a good indicator of purity. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and analytical chromatography (e.g., GC, HPLC) can provide more definitive information on the purity and identify any remaining impurities.

Q5: What is the purpose of washing the crystals with ice-cold solvent after filtration?

A5: Washing the crystals with a small amount of ice-cold solvent helps to remove any residual soluble impurities that may be adhering to the crystal surfaces.[4] Using ice-cold solvent minimizes the loss of the purified product, as its solubility will be very low at that temperature.

Quantitative Data

PropertyValueSource
Molecular Formula C₈H₁₀O₂[7][8]
Molecular Weight 138.16 g/mol [8]
Physical Appearance Solid or liquid (at room temperature)Sigma-Aldrich
Qualitative Solubility in Water Limited[6] (by analogy)
Qualitative Solubility in Organic Solvents Generally soluble in polar organic solvents such as ethanol, methanol, and acetone.[6] (by analogy)

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, petroleum ether/ethyl acetate mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents at room and elevated temperatures to find a suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid just dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration (if charcoal was added or insoluble impurities are present): Pre-heat a clean Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and, if possible, analyze by other analytical techniques (e.g., NMR, GC) to confirm purity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Analysis start Start with Crude This compound select_solvent Select Appropriate Solvent start->select_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration (If Necessary) decolorize->hot_filter cool Cool Solution Slowly to Induce Crystallization hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze end Pure this compound analyze->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_no_crystals Problem: No Crystals Form cluster_oiling_out Problem: Oiling Out cluster_low_yield Problem: Low Yield start Recrystallization Issue Encountered check_saturation Is the solution saturated? start->check_saturation No Crystals reheat Action: Reheat to dissolve oil, add more solvent, cool slowly start->reheat Oiling Out check_solvent_vol Was minimal hot solvent used? start->check_solvent_vol Low Yield boil_solvent Action: Boil off excess solvent check_saturation->boil_solvent No induce_crystallization Action: Induce crystallization (scratching, seed crystal) check_saturation->induce_crystallization Yes check_wash Were crystals washed with ice-cold solvent? check_solvent_vol->check_wash Yes

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Methylation of 3-Methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the methylation of 3-methylphenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the methylation of 3-methylphenol, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Conversion of 3-Methylphenol

  • Question: My reaction shows a low conversion rate of 3-methylphenol. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion can stem from several factors:

    • Incorrect Reactant Ratio: An insufficient amount of the methylating agent will limit the conversion. For vapor-phase methylation with methanol, ensure a molar ratio of methanol to 3-methylphenol greater than 2:1 is used.[1] Increasing this ratio can drive the reaction towards higher conversion.[1]

    • Suboptimal Temperature: The reaction temperature is a critical parameter. For vapor-phase reactions using metal oxide catalysts, the optimal range is often narrow. For instance, with MgO catalysts, temperatures between 420°C and 490°C are typically optimal.[1] Temperatures below this range can lead to a slow reaction rate, while excessively high temperatures can cause decomposition of reactants and products.[1][2]

    • Catalyst Inactivity: The catalyst may be impure, poisoned, or deactivated. Ensure the catalyst is properly activated before use, typically by heating under an inert gas flow to remove adsorbed water and impurities.[1] Catalyst deactivation can occur due to coking (carbon deposition) at high temperatures.[1]

    • Insufficient Reaction Time or Flow Rate: In batch reactions, ensure a sufficient reaction time. For continuous flow systems, a lower flow rate (space velocity) increases the contact time of the reactants with the catalyst, which can improve conversion.[1][2]

Issue 2: Poor Selectivity and Formation of Byproducts

  • Question: I am observing a high proportion of undesired byproducts, such as other isomers (e.g., o-cresol, p-cresol from isomerization), higher methylated phenols (e.g., xylenols, trimethylphenols), or anisole ethers. How can I improve the selectivity towards the desired methylated product?

  • Answer: Poor selectivity is a common challenge. Here are some strategies to address it:

    • Catalyst Choice: The catalyst plays a crucial role in determining selectivity. Magnesium oxide (MgO) is known to be highly selective for ortho-methylation.[1][2] For different selectivities, mixed metal oxides containing components like iron, vanadium, or chromium can be employed.[3][4] For O-methylation to produce 3-methylanisole, different catalytic systems or reaction conditions are needed.

    • Reaction Temperature: Temperature significantly influences selectivity. For example, in vapor-phase methylation, lower temperatures (below 350°C) may favor the formation of ether byproducts, while very high temperatures (above 450°C) can lead to the production of highly methylated products like hexamethylbenzene and decomposition.[2]

    • Reactant Ratio: The molar ratio of methanol to the phenolic substrate affects the product distribution. A higher methanol ratio generally favors the formation of more highly methylated products.[1]

    • Side Reactions: Disproportionation can be a side reaction where, for example, a cresol isomerizes or converts to a xylenol and phenol.[2] Using a highly selective catalyst like MgO at optimal temperatures can minimize these side reactions.[2]

Issue 3: Rapid Catalyst Deactivation

  • Question: The catalyst appears to be deactivating quickly. What are the potential causes and how can this be mitigated?

  • Answer: Rapid catalyst deactivation is often caused by:

    • Coking: At high temperatures, the decomposition of reactants and products can lead to the deposition of carbon ("coke") on the catalyst surface, blocking active sites.[1][2]

      • Mitigation:

        • Optimize the reaction temperature to avoid excessive decomposition.[2]

        • Periodically regenerate the catalyst by controlled oxidation (burning off the coke) in a stream of air or an inert gas containing a low concentration of oxygen.

    • Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can irreversibly poison the catalyst.

      • Mitigation: Ensure high purity of reactants and carrier gases.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the methylation of 3-methylphenol?

A1: The primary methods include:

  • Vapor-Phase Alkylation: This is a common industrial method involving the reaction of 3-methylphenol with methanol over a solid metal oxide catalyst at elevated temperatures.[1]

  • Liquid-Phase Methylation: This can be carried out using various methylating agents such as:

    • Dimethyl sulfate (DMS): A powerful and common methylating agent, often used with a base like potassium carbonate in a solvent such as acetone.[5]

    • Trimethyl phosphate (TMP): A less hazardous alternative to DMS.[6]

    • Tetramethylammonium hydroxide (TMAH): Can be used as a methylating agent, sometimes under microwave irradiation.[3]

    • Dimethyl carbonate (DMC): A greener methylating agent.[7]

Q2: What are the key reaction parameters to control for optimizing the methylation of 3-methylphenol?

A2: The critical parameters that require careful control are:

  • Temperature: This is one of the most crucial factors affecting both reaction rate and selectivity.[1][2]

  • Pressure: In vapor-phase reactions, pressure can influence throughput and yield.[1]

  • Methanol/3-Methylphenol Ratio: This ratio significantly impacts the extent of methylation and product distribution.[1]

  • Catalyst: The choice of catalyst is fundamental for activity and, most importantly, for directing the selectivity towards the desired product (e.g., ortho vs. para, C-methylation vs. O-methylation).[1][2]

  • Flow Rate (Space Velocity): In continuous flow systems, this parameter determines the contact time between the reactants and the catalyst.[1]

Q3: How can I analyze the products of the methylation reaction?

A3: The most common analytical technique for monitoring the reaction and quantifying the products is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for product identification.[1] High-Performance Liquid Chromatography (HPLC) can also be used.[8]

Data Presentation

Table 1: Typical Reaction Conditions for Vapor-Phase Methylation of Cresols

ParameterTypical RangeNotesSource
Catalyst MgO, Fe₂O₃-V₂O₅, Mixed Metal OxidesMgO is highly selective for ortho-methylation.[1][2][4]
Temperature 300 - 600 °COptimal range is often narrow (e.g., 420-490°C for MgO).[1][2]
Pressure 1 - 25 atmHigher pressure can increase throughput.[1][2]
Methanol/Cresol Molar Ratio > 2:1Higher ratios favor more extensive methylation.[1][2]
Liquid Hourly Space Velocity (LHSV) 0.5 - 15 h⁻¹Lower LHSV increases contact time and conversion.[4][9]

Table 2: Example Yields for Methylation of Cresols under Specific Conditions

CatalystTemperature (°C)Conversion of m-cresol (%)Selectivity to 2,3,6-trimethylphenol (%)Source
Cr₂O₃ doped Fe₂O₃-V₂O₅33099.294.6[4]
Alumina (for o-cresol)340 - 380~40>70 (to 2,6-xylenol)[9]

Experimental Protocols

Protocol: Vapor-Phase Methylation of 3-Methylphenol over a Fixed-Bed Catalyst

This protocol provides a general methodology for the vapor-phase methylation of 3-methylphenol using methanol.

1. Materials and Apparatus:

  • 3-methylphenol (reagent grade)

  • Methanol (anhydrous)

  • Catalyst (e.g., MgO pellets)

  • Inert gas (e.g., Nitrogen)

  • High-pressure liquid pump

  • Vaporizer/preheater

  • Fixed-bed tubular reactor (e.g., stainless steel)

  • Tube furnace with temperature controller

  • Back-pressure regulator

  • Condenser and product collection vessel

  • Gas chromatograph (GC) for analysis

2. Catalyst Loading and Activation:

  • Weigh a precise amount of the catalyst and load it into the center of the tubular reactor, securing it with quartz wool plugs.

  • Place the reactor inside the tube furnace.

  • Heat the catalyst under a continuous flow of an inert gas (e.g., nitrogen) to the required activation temperature (typically >400°C) for several hours to remove any adsorbed moisture and impurities.[1]

3. Reaction Procedure:

  • Prepare the feed solution by mixing 3-methylphenol and methanol in the desired molar ratio (e.g., 1:5).

  • After catalyst activation, set the furnace to the desired reaction temperature (e.g., 450°C).

  • Set the back-pressure regulator to the desired reaction pressure.

  • Start pumping the reactant mixture into the vaporizer/preheater at a controlled flow rate.

  • The vaporized reactants then pass through the heated catalyst bed where the reaction occurs.

  • The reaction products exit the reactor, pass through the back-pressure regulator, and are cooled in the condenser.

  • Collect the liquid product in a chilled collection vessel.

4. Product Analysis:

  • Allow the reaction to run for a period to reach steady-state conditions.

  • Collect samples of the liquid product at regular intervals.

  • Analyze the samples by Gas Chromatography (GC) to determine the conversion of 3-methylphenol and the selectivity for the desired methylated products and any byproducts.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_loading Catalyst Loading catalyst_activation Catalyst Activation catalyst_loading->catalyst_activation fixed_bed_reaction Fixed-Bed Reaction catalyst_activation->fixed_bed_reaction reactant_prep Reactant Preparation vaporization Vaporization reactant_prep->vaporization vaporization->fixed_bed_reaction condensation Condensation fixed_bed_reaction->condensation product_collection Product Collection condensation->product_collection sampling Sampling product_collection->sampling gc_analysis GC Analysis sampling->gc_analysis data_interpretation Data Interpretation gc_analysis->data_interpretation

Caption: Experimental workflow for vapor-phase methylation.

Troubleshooting_Logic cluster_conversion Low Conversion Issues cluster_selectivity Poor Selectivity Issues start Low Yield or Selectivity check_temp Check Temperature start->check_temp check_ratio Check Reactant Ratio start->check_ratio check_catalyst Check Catalyst Activity start->check_catalyst wrong_catalyst Incorrect Catalyst start->wrong_catalyst suboptimal_temp Suboptimal Temperature start->suboptimal_temp incorrect_ratio Incorrect Reactant Ratio start->incorrect_ratio optimize_temp Optimize Temperature check_temp->optimize_temp Adjust T optimize_ratio Optimize Ratio check_ratio->optimize_ratio Adjust Ratio reactivate_catalyst Re-activate or Replace Catalyst check_catalyst->reactivate_catalyst Re-activate/Replace select_catalyst Select Appropriate Catalyst wrong_catalyst->select_catalyst Change Catalyst optimize_temp_selectivity Optimize Temperature for Selectivity suboptimal_temp->optimize_temp_selectivity Adjust T optimize_ratio_selectivity Optimize Ratio for Selectivity incorrect_ratio->optimize_ratio_selectivity Adjust Ratio

Caption: Troubleshooting logic for methylation optimization.

References

Technical Support Center: Synthesis of 4-Methoxy-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3-methylphenol. The content is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible laboratory-scale synthesis of this compound involves the selective mono-O-methylation of 3-methylhydroquinone. This reaction is typically carried out using a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, in the presence of a mild base like potassium carbonate (K₂CO₃) in an appropriate solvent (e.g., acetone, acetonitrile).

Q2: What are the most prevalent side reactions and byproducts in this synthesis?

The primary side reactions and resulting byproducts include:

  • Di-O-methylation: The formation of 1,4-dimethoxy-2-methylbenzene due to the methylation of both hydroxyl groups of the starting material.

  • C-Alkylation: The methylation on the aromatic ring, leading to the formation of isomeric products. This is more likely to occur at higher temperatures.

  • Oxidation: The hydroquinone starting material is susceptible to oxidation, especially under basic conditions, which results in the formation of 3-methyl-p-benzoquinone. This byproduct often imparts a yellow or brown color to the product.

  • Incomplete Reaction: Unreacted 3-methylhydroquinone may remain in the final product mixture.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of the starting material (3-methylhydroquinone), you can observe its consumption and the emergence of the desired product and any byproducts. For more quantitative analysis, Gas Chromatography (GC) can be employed.[1]

Q4: Why is an inert atmosphere important for this reaction?

The 3-methylhydroquinone starting material is prone to oxidation to the corresponding quinone, a reaction that is accelerated in basic conditions.[1] Performing the synthesis under an inert atmosphere, such as nitrogen or argon, is crucial to minimize this side reaction. This helps to prevent the formation of colored impurities that can complicate the purification process.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
  • Possible Causes:

    • Incomplete Reaction: Insufficient reaction time, low temperature, or an inadequate amount of the methylating agent or base.[1]

    • Poor Reagent Quality: Degradation of the methylating agent or the use of non-anhydrous solvents. Water can react with some methylating agents and impact the solubility of the reactants.[1]

    • Suboptimal Base: The selected base may not be strong enough to efficiently deprotonate the hydroquinone.[1]

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is slow, gentle heating (e.g., 40-50°C) can be applied, but be aware that this may decrease selectivity.

    • Verify Reagent Quality: Use a fresh bottle of the methylating agent. Ensure that all solvents are anhydrous, as moisture can interfere with the reaction.

    • Select an Appropriate Base: While potassium carbonate is commonly used, a stronger base might be necessary depending on the specific solvent and temperature.

Issue 2: Significant Contamination with 1,4-dimethoxy-2-methylbenzene (Di-methylated Byproduct)
  • Possible Causes:

    • Incorrect Stoichiometry: Using a large excess of the methylating agent will favor di-methylation.[1]

    • High Reaction Temperature: Elevated temperatures can increase the rate of the second methylation step.[1]

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use slightly more than one equivalent of the methylating agent relative to the 3-methylhydroquinone.[1] A slow, dropwise addition of the methylating agent can also help to maintain a low instantaneous concentration, thus favoring mono-methylation.[1]

    • Adjust Reaction Temperature: Conduct the reaction at a lower temperature (e.g., room temperature or slightly below) for a longer duration to improve selectivity for the mono-methylated product.[1]

Issue 3: Presence of Colored Impurities (Oxidation)
  • Possible Cause:

    • The yellow or brown coloration in the final product is likely due to the formation of 3-methyl-p-benzoquinone, an oxidation byproduct.[1]

  • Troubleshooting Steps:

    • Prevention:

      • Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

      • Use degassed solvents to minimize dissolved oxygen.

    • Purification:

      • If oxidation has occurred, the quinone byproduct can often be removed during the workup. Washing the organic layer with a mild reducing agent solution, such as sodium bisulfite, can help convert the quinone back to the hydroquinone, which can then be separated.[1]

      • Purification by column chromatography is also an effective method for removing colored impurities.[1]

Data Presentation

The following table presents generalized data from related phenol alkylation processes to illustrate the impact of reaction conditions. Optimal conditions for the synthesis of this compound should be determined empirically.

ParameterCondition ACondition BCondition CExpected Outcome
Methylating Agent Equiv. 1.12.51.1Lower equivalence favors mono-methylation.
Temperature (°C) 252550Higher temperatures can decrease selectivity.
Reaction Time (h) 12126Shorter times may be possible at higher temperatures.
Yield of Mono-methylated (%) ~70-80%~30-40%~60-70%Optimized conditions improve yield.
Yield of Di-methylated (%) ~10-20%~50-60%~20-30%Higher equivalence and temperature increase di-methylation.

Experimental Protocols

Key Experiment: Selective Mono-O-methylation of 3-Methylhydroquinone

Materials:

  • 3-Methylhydroquinone

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add 3-methylhydroquinone and anhydrous potassium carbonate.

  • Add anhydrous acetone via syringe to create a stirrable slurry.

  • In the dropping funnel, prepare a solution of dimethyl sulfate (1.1 equivalents) in anhydrous acetone.

  • Add the dimethyl sulfate solution dropwise to the stirring slurry over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours. Gentle heating (e.g., to 40-50°C) can be applied to accelerate the reaction if it is slow, but this may reduce selectivity.

  • Upon completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[1]

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_side_products Side Products 3-Methylhydroquinone 3-Methylhydroquinone Oxidation 3-Methyl-p-benzoquinone 3-Methylhydroquinone->Oxidation Side Reaction (in presence of O2/Base) Methylating_Agent Methylating Agent (e.g., (CH3)2SO4) Reaction_Conditions Reaction_Conditions Methylating_Agent->Reaction_Conditions Base Base (e.g., K2CO3) Base->Reaction_Conditions Di-O-methylation 1,4-Dimethoxy-2-methylbenzene C-Alkylation C-Alkylated Isomers Reaction_Conditions->Di-O-methylation Side Reaction Reaction_Conditions->C-Alkylation Side Reaction Main_Product Main_Product Reaction_Conditions->Main_Product Desired Pathway

Caption: Main synthetic pathway and major side reactions for this compound.

Troubleshooting_Workflow Identify_Impurity Major Impurity? Oxidized Oxidized Product (Colored) Identify_Impurity->Oxidized Colored Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Starting Material Di_Methylated Di_Methylated Identify_Impurity->Di_Methylated Di-methylated Solution_Oxidized Use Inert Atmosphere Purify with Reducing Wash Oxidized->Solution_Oxidized Solution_Starting_Material Increase Reaction Time Check Reagent Quality Starting_Material->Solution_Starting_Material End End Solution_Oxidized->End Solution_Starting_Material->End Check_Purity Check_Purity Check_Purity->Identify_Impurity Solution_Di_Methylated Solution_Di_Methylated Di_Methylated->Solution_Di_Methylated Solution_Di_Methylated->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Degradation pathways of 4-Methoxy-3-methylphenol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental degradation of 4-Methoxy-3-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound under experimental conditions?

While specific literature on the degradation of this compound is limited, its degradation pathways can be inferred from studies on structurally similar phenolic compounds. The primary routes of degradation are expected to be through oxidative processes, photodegradation, and microbial/enzymatic degradation.

  • Oxidative Degradation: This is a key pathway determining the environmental fate of phenolic compounds.[1] It can be initiated by strong oxidizing agents, electrochemically, or through advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH).[2] The initial step in electrochemical oxidation typically involves a one-electron transfer to form a phenoxyl radical cation.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical degradation.[3] This process can be enhanced by photocatalysts. For related compounds like 4-methylphenol, photodegradation in the presence of a catalyst has been shown to proceed through oxidation to intermediates like 4-hydroxy benzaldehyde and 4-hydroxybenzoic acid, eventually leading to ring-opening and mineralization to CO₂ and H₂O.[4]

  • Biodegradation: Microbial degradation is a significant pathway in biological systems. Bacteria and fungi can use phenolic compounds as a source of carbon.[2] The process often begins with enzymatic hydroxylation to form catechol or hydroquinone-like intermediates, followed by ring cleavage.[2][5] For methoxylated aromatic compounds, anaerobic degradation can involve demethylation followed by ring cleavage.[6]

Q2: What are the likely initial intermediates in the degradation of this compound?

Based on the degradation of other substituted phenols, the initial intermediates are likely hydroxylated derivatives of the parent compound.

  • Hydroxylated Intermediates: In AOPs, hydroxyl radicals can attack the electron-rich aromatic ring, leading to the formation of dihydroxylated intermediates such as 3-methyl-4-methoxybenzene-1,2-diol (a catechol-like intermediate) or 2-methyl-5-methoxybenzene-1,4-diol (a hydroquinone-like intermediate).

  • Quinone-like Structures: Oxidation of the phenolic hydroxyl group can lead to the formation of a phenoxyl radical, which can then be converted to a quinone-methide intermediate.[1][7] For some methoxyphenols, exposure to air and light can yield ortho-quinone methide intermediates.[1][7]

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its byproducts?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the parent compound and its aromatic intermediates.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile degradation products and intermediates.

  • Mass Spectrometry and Nuclear Magnetic Resonance (NMR): These techniques are crucial for the structural elucidation of unknown degradation products.[7]

Troubleshooting Guides

Issue 1: Rapid loss of this compound in biological media (e.g., cell culture).

Possible Cause Troubleshooting/Optimization Strategy
Enzymatic Metabolism Cells may be metabolizing the compound through pathways like glucuronidation and sulfation.[3] Consider using enzyme inhibitors if specific metabolic pathways are suspected. To measure the total concentration (free and conjugated), incorporate an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) in your sample preparation.[3]
Oxidation The phenolic hydroxyl group is prone to oxidation, which can be accelerated by dissolved oxygen, metal ions, and light.[3] Prepare solutions fresh and consider adding an antioxidant (e.g., ascorbic acid). Work under an inert atmosphere (e.g., nitrogen or argon) if possible.
Adsorption to Plasticware Phenolic compounds can adsorb to the surface of plastic labware.[3] Use low-protein-binding tubes and pipette tips. Consider rinsing tubes with a small amount of organic solvent to recover any adsorbed compound.[3]
pH Instability The stability of phenolic compounds can be pH-dependent.[3] Ensure the pH of your media is within a stable range for the compound.
Light Exposure Photodegradation can occur, especially under UV light.[3] Protect samples from light by using amber vials or covering containers with aluminum foil.

Issue 2: Low degradation rate in photocatalysis experiments.

Possible Cause Troubleshooting/Optimization Strategy
Insufficient Catalyst Dosage The catalyst surface area may be limiting the reaction. Gradually increase the catalyst dosage and monitor the degradation rate.
Inappropriate pH The pH of the solution can affect the surface charge of the catalyst and the ionization state of the phenol, influencing the reaction rate.[4] Determine the optimal pH for your specific catalyst and substrate.
Presence of Scavengers Other substances in the solution (e.g., anions like carbonates, bicarbonates, nitrates) can act as radical scavengers, inhibiting the degradation process.[8] Purify the sample or account for the effects of the matrix.
Catalyst Deactivation The catalyst may become deactivated over time. Ensure the catalyst is properly prepared and consider regeneration steps if applicable.
Insufficient Light Intensity The light source may not be providing enough energy to activate the photocatalyst. Verify the output of your light source and ensure it is appropriate for the catalyst being used.

Experimental Protocols

General Protocol for Photocatalytic Degradation

This protocol describes a general procedure for evaluating the photocatalytic degradation of this compound.

  • Catalyst Preparation: Suspend a known amount of photocatalyst (e.g., TiO₂) in a solution of this compound of a specific concentration.[2]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to allow the substrate to adsorb onto the catalyst surface.[2][8]

  • Initiation of Photoreaction: Expose the suspension to a suitable light source (e.g., UV lamp or solar simulator) of known intensity.[2][8] Maintain constant stirring and temperature.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.[2]

  • Sample Preparation for Analysis: Immediately centrifuge or filter the withdrawn samples to remove the catalyst particles before analytical measurement.[2]

  • Analysis: Analyze the supernatant for the concentration of this compound and its degradation products using a suitable analytical method like HPLC-UV.[2]

General Protocol for Sample Analysis by HPLC
  • Sample Preparation: After the degradation experiment and removal of any solid catalyst, the aqueous sample may need to be diluted with the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations to quantify the amount remaining in the samples.

Data Presentation

The following tables present hypothetical degradation data for this compound under different experimental conditions to illustrate potential degradation patterns.

Table 1: Hypothetical Degradation of this compound via Photocatalysis

Time (min)Concentration (mg/L) (TiO₂/UV)% Degradation
020.00
1512.537.5
306.866.0
602.189.5
120< 0.1> 99.5

Table 2: Hypothetical Stability of this compound in Biological Media at 37°C

Time (h)% Remaining (Cell Culture Medium)% Remaining (Plasma)
0100100
18578
45245
82819
245< 2

Visualizations

G cluster_workflow Experimental Workflow for Degradation Studies prep Sample Preparation (this compound in solution) exp Degradation Experiment (e.g., Photocatalysis, Ozonation) prep->exp sampling Time-course Sampling exp->sampling analysis Sample Analysis (HPLC, GC-MS) sampling->analysis data Data Interpretation (Kinetics, Pathway ID) analysis->data

Caption: General experimental workflow for studying the degradation of this compound.

G cluster_pathways Inferred Oxidative Degradation Pathways parent This compound intermediate1 Phenoxyl Radical parent->intermediate1 Oxidation intermediate2 Hydroxylated Intermediates (e.g., Catechol/Hydroquinone derivatives) parent->intermediate2 Hydroxylation (e.g., by •OH) intermediate1->intermediate2 ring_cleavage Ring Cleavage Products (e.g., smaller organic acids) intermediate2->ring_cleavage mineralization Mineralization (CO₂ + H₂O) ring_cleavage->mineralization

Caption: Inferred oxidative degradation pathways for this compound.

G cluster_troubleshooting Troubleshooting Logic for Rapid Degradation in Media start Rapid Loss of Compound Observed check_bio Biological System? start->check_bio yes_bio Yes check_bio->yes_bio Yes no_bio No check_bio->no_bio No enzymatic Consider Enzymatic Metabolism yes_bio->enzymatic oxidation Check for Oxidative Conditions (Light, O₂, Metal Ions) no_bio->oxidation enzymatic->oxidation adsorption Test for Adsorption to Labware oxidation->adsorption

Caption: Troubleshooting logic for unexpected degradation of this compound in solution.

References

Technical Support Center: Storage and Handling of 4-Methoxy-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of 4-Methoxy-3-methylphenol during storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1] It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen, to prevent exposure to oxygen and moisture.[2]

Q2: What are the primary causes of this compound degradation during storage?

A2: The primary cause of degradation is oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to:

  • Oxygen (Air): The presence of oxygen is a key factor in the oxidation of phenols.

  • Light: Particularly UV light, can provide the energy to initiate oxidative reactions.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q3: What are the visible signs of this compound oxidation?

A3: A common indicator of phenol oxidation is a change in color. Pure this compound is typically a white to off-white solid. Upon oxidation, it may develop a yellowish or pinkish hue, which can darken over time to a brownish color. While a slight color change may not significantly impact all applications, a noticeable change is a strong indicator of degradation.

Q4: What are the degradation products of this compound?

A4: The oxidation of methoxyphenols, including this compound, commonly leads to the formation of quinone-type structures. These reactions can proceed through the formation of a phenoxy radical, which can then undergo further reactions, including dimerization or polymerization, leading to colored byproducts.

Q5: How can I prevent the oxidation of this compound?

A5: To prevent oxidation, it is essential to adhere to the recommended storage conditions (see Q1). Additionally, the use of antioxidants can be effective. For applications where the presence of an antioxidant is permissible, adding a small amount of a suitable antioxidant can significantly extend the shelf life of the compound.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Discoloration of the compound (yellowing, pinkening, or browning) Oxidation due to improper storage.1. Review your storage protocol. Ensure the container is tightly sealed and stored at 2-8°C in a dark location. 2. If not already doing so, consider purging the container with an inert gas like nitrogen or argon before sealing. 3. For long-term storage, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to air.
Inconsistent experimental results Degradation of the this compound stock solution.1. Prepare fresh stock solutions more frequently. 2. Protect stock solutions from light by using amber vials or wrapping them in aluminum foil. 3. Store stock solutions at low temperatures (2-8°C or -20°C, depending on the solvent and desired shelf life). 4. Perform a purity check of your stock solution using an appropriate analytical method like HPLC or GC-MS.
Precipitate formation in solutions Polymerization of oxidation products or insolubility at lower temperatures.1. Visually inspect the compound for significant color change before preparing solutions. 2. Ensure the chosen solvent is appropriate and that the concentration is below the solubility limit at the storage temperature. 3. If storing solutions at low temperatures, allow them to warm to room temperature and vortex thoroughly before use to ensure homogeneity.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of this compound under accelerated conditions.

Objective: To determine the degradation rate of this compound under elevated temperature and light exposure.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Amber and clear glass vials with screw caps

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Aliquot the stock solution into several amber and clear glass vials.

  • Stress Conditions:

    • Thermal Stress: Place a set of amber vials in a temperature-controlled oven at 40°C, 50°C, and 60°C.

    • Photolytic Stress: Place a set of clear vials in a photostability chamber according to ICH guidelines. Keep a set of amber vials in the same chamber as a dark control.

    • Control: Store a set of amber vials at the recommended storage temperature of 2-8°C.

  • Time Points:

    • Withdraw samples from each stress condition and the control at initial (T=0), 1, 2, 4, and 8 weeks.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Quantitative Data Summary (Hypothetical):

Condition Time (Weeks) This compound Remaining (%)
2-8°C (Control) 8>99%
40°C 895%
50°C 888%
60°C 875%
Photostability 892%
Protocol 2: Evaluation of Antioxidant Efficacy for this compound

This protocol describes how to assess the effectiveness of antioxidants in preventing the oxidation of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][3]

Objective: To compare the efficacy of different antioxidants in stabilizing this compound.

Materials:

  • This compound

  • DPPH

  • Methanol

  • Antioxidants to be tested (e.g., BHT, BHA, Trolox)

  • 96-well microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol.[3]

    • Prepare stock solutions of this compound and each antioxidant in methanol.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test sample or standard at various concentrations.[3]

    • Add 180 µL of the DPPH working solution to each well.[3]

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds using the following formula:

    • Plot the % inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

Visualizations

Oxidation_Pathway This compound This compound Phenoxy_Radical Phenoxy Radical Intermediate This compound->Phenoxy_Radical Oxidizing Agent (O2, Light, Heat) Quinone_Products Quinone-type Degradation Products Phenoxy_Radical->Quinone_Products Polymerization Polymerization Phenoxy_Radical->Polymerization

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_monitoring Stability Monitoring cluster_prevention Preventative Measures Store_Cool Store at 2-8°C Visual_Inspection Visual Inspection (Color Change) Store_Dark Protect from Light Store_Dry Keep Dry and Sealed Store_Inert Inert Atmosphere (Nitrogen) Analytical_Testing Analytical Testing (HPLC, GC-MS) Visual_Inspection->Analytical_Testing Proper_Storage Adherence to Proper Storage Conditions Proper_Storage->Store_Cool Proper_Storage->Store_Dark Proper_Storage->Store_Dry Proper_Storage->Store_Inert Use_Antioxidants Use of Antioxidants (e.g., BHT, BHA)

Caption: Workflow for preventing oxidation of this compound.

References

Technical Support Center: Synthesis of 4-Methoxy-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during the synthesis of 4-Methoxy-3-methylphenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of selective O-methylation of 3-methylcatechol.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a very low yield of the desired this compound. What are the potential causes and how can I address them?

Answer: Low yields can stem from several factors. Below is a breakdown of possible causes and their solutions:

  • Incomplete Reaction:

    • Cause: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or an inadequate amount of the methylating agent or base.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the starting material is still present after the initially planned time, consider extending the reaction time. If the reaction is sluggish, a gentle increase in temperature might be necessary, but be aware that this could decrease selectivity.[1] Ensure at least one molar equivalent of the methylating agent and base are used.

  • Poor Reagent Quality:

    • Cause: The methylating agent (e.g., dimethyl sulfate) may have degraded, or the solvent may not be anhydrous. Water can react with some methylating agents and affect the solubility of the reactants.[1]

    • Solution: Use a fresh bottle of the methylating agent. Ensure that anhydrous solvents are used for the reaction.[1]

  • Suboptimal Base:

    • Cause: The base chosen may not be strong enough to efficiently deprotonate the starting catechol, which is necessary for the methylation to occur.[1]

    • Solution: Consider using a stronger base. For phenolic methylations, common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[1][2]

  • Oxidation of Starting Material:

    • Cause: Catechols, especially under basic conditions, are susceptible to oxidation to the corresponding quinone.[1] This can be a significant side reaction that consumes the starting material.

    • Solution: It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]

Issue 2: Presence of Significant Impurities in the Product

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

Answer: The most common impurities are the unreacted starting material (3-methylcatechol), the di-methylated byproduct (1,2-dimethoxy-3-methylbenzene), and oxidation products.

  • Formation of Di-methylated Byproduct:

    • Cause: The use of excess methylating agent or higher reaction temperatures can lead to the methylation of the second hydroxyl group, resulting in the di-methylated product.[1]

    • Solution: Carefully control the stoichiometry, using slightly more than one equivalent of the methylating agent.[1] A slow, dropwise addition of the methylating agent can help maintain a low instantaneous concentration, which favors mono-methylation.[1] Running the reaction at a lower temperature (e.g., room temperature or slightly below) for a longer duration can also improve selectivity for the desired mono-methylated product.[1]

  • Formation of Oxidation Products:

    • Cause: As mentioned previously, the catechol starting material can be oxidized, especially in the presence of air and base.[1] This leads to colored impurities that can be difficult to remove.

    • Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon).[1]

  • C-Methylation:

    • Cause: Under certain conditions, particularly at higher temperatures, methylation can occur on the aromatic ring (C-methylation) in addition to the desired O-methylation.[1]

    • Solution: Maintain a controlled, lower reaction temperature to favor O-methylation.[1]

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification methods?

Answer: Phenolic compounds can sometimes be challenging to purify. Here are some effective techniques:

  • Column Chromatography: This is a very effective method for separating the desired product from both more polar (unreacted catechol) and less polar (di-methylated byproduct) impurities.[3] Silica gel is a common stationary phase, and a solvent system of hexane and ethyl acetate is a good starting point for elution.[3]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[3] Common solvents to try include petroleum ether, benzene, or water.[4] It may be necessary to try several solvents or solvent mixtures to find the optimal conditions.

  • Distillation: For liquid products or low-melting solids, vacuum distillation (such as bulb-to-bulb or short-path distillation) can be used to purify the product, especially for removing non-volatile impurities.[4]

  • Aqueous Wash: Washing the crude product (dissolved in an organic solvent) with an aqueous solution of sodium bisulfite (NaHSO₃) can help remove colored quinone byproducts that may have formed.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent laboratory-scale method is the selective mono-O-methylation of 3-methylcatechol. This typically involves a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a suitable solvent like acetone or DMF.[1]

Q2: Why is an inert atmosphere important for this reaction?

A2: The 3-methylcatechol starting material is prone to oxidation to the corresponding quinone, particularly under basic conditions.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize this side reaction and prevent the formation of colored impurities that can complicate purification.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside a standard of the starting material, you can observe the consumption of the 3-methylcatechol and the appearance of the product and any byproducts.[1] Gas chromatography (GC) can also be used for a more quantitative analysis.[1]

Q4: What are some greener alternatives for the methylating agent?

A4: While dimethyl sulfate and methyl iodide are common, they are also toxic. Dimethyl carbonate (DMC) is considered a greener alternative methylating agent.[1]

Data Presentation

Table 1: Factors Affecting Yield and Selectivity in Phenolic Methylation

ParameterEffect on YieldEffect on Selectivity (Mono- vs. Di-methylation)Recommendations
Temperature Increasing temperature can increase reaction rate, but may also promote side reactions.[1]Higher temperatures can decrease selectivity by favoring di-methylation.[1]Run the reaction at a lower temperature for a longer time to improve selectivity.[1]
Stoichiometry of Methylating Agent Insufficient agent leads to incomplete reaction and low yield.[1]Excess agent significantly increases the formation of the di-methylated byproduct.[1]Use slightly more than one equivalent of the methylating agent.[1]
Rate of Addition of Methylating Agent No direct impact on overall yield if stoichiometry is correct.Slow, dropwise addition favors mono-methylation by keeping the instantaneous concentration of the methylating agent low.[1]Add the methylating agent slowly to the reaction mixture.[1]
Choice of Base A base that is too weak may result in an incomplete reaction and low yield.[1]The choice of base can influence the reaction rate and selectivity.Use a base strong enough to deprotonate the phenol, such as K₂CO₃ or NaOH.[1][2]
Reaction Atmosphere An air atmosphere can lead to oxidation of the starting material, reducing the yield of the desired product.[1]Not applicable.Conduct the reaction under an inert atmosphere (N₂ or Ar).[1]

Table 2: Catalytic Performance of Various Metal Phosphates in O-Methylation of Catechol with Methanol

CatalystCatechol Conversion (%)Guaiacol Selectivity (%)
Cerium Phosphate (CP)~95~92.6
Lanthanum Phosphate (LP)~75~88.4
Magnesium Phosphate (MP)~40~85.7
Aluminum Phosphate (ALP)~20~97.4
Zinc Phosphate (ZP)~0Not applicable

Data adapted from a study on the vapor-phase O-methylation of catechol. While not specific to this compound, it provides insight into catalyst performance for similar reactions.[5]

Experimental Protocols

Protocol: Synthesis of this compound via Selective O-Methylation of 3-Methylcatechol

This protocol is adapted from established methods for the methylation of similar phenolic compounds.[1][2]

Materials:

  • 3-Methylcatechol

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylcatechol (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Add anhydrous acetone to create a slurry.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas and maintain a positive pressure throughout the reaction.

  • Addition of Methylating Agent: In the dropping funnel, prepare a solution of dimethyl sulfate (1.1 eq) in anhydrous acetone. Add the dimethyl sulfate solution dropwise to the stirring slurry over 30 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours. Gentle heating (e.g., to 40-50°C) can be applied to accelerate the reaction if it is slow, but this may reduce selectivity.[1]

  • Workup:

    • Upon completion, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[3]

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound incomplete_reaction Incomplete Reaction Possible Causes: - Insufficient reaction time - Low temperature - Inadequate reagents start->incomplete_reaction side_reactions Significant Side Reactions Possible Causes: - Di-methylation - Oxidation of starting material - C-methylation start->side_reactions reagent_issue Poor Reagent Quality Possible Causes: - Degraded methylating agent - Non-anhydrous solvent start->reagent_issue solution_incomplete {Solutions: - Extend reaction time - Gently increase temperature - Check stoichiometry} incomplete_reaction->solution_incomplete solution_side {Solutions: - Control stoichiometry - Slow addition of methylating agent - Use inert atmosphere - Lower reaction temperature} side_reactions->solution_side solution_reagent {Solutions: - Use fresh reagents - Ensure anhydrous conditions} reagent_issue->solution_reagent

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions start 3-Methylcatechol product This compound start->product + CH₃⁺ source (e.g., DMS) + Base (e.g., K₂CO₃) di_methylated 1,2-Dimethoxy-3-methylbenzene oxidized Oxidation Products (e.g., Quinones) start->oxidized + O₂ (under basic conditions) product->di_methylated + CH₃⁺ source (Excess)

Caption: Reaction scheme showing the desired synthesis and potential side reactions.

References

Technical Support Center: Interference of 4-Methoxy-3-methylphenol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of 4-Methoxy-3-methylphenol (also known as creosol) in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about its interference in my assays?

A1: this compound is a phenolic compound. Phenolic compounds are known to potentially interfere with various biological assays through several mechanisms, leading to false-positive or false-negative results.[1][2][3][4] Such compounds are sometimes classified as Pan-Assay Interference Compounds (PAINS), which are molecules that show activity in multiple assays through non-specific mechanisms.[1][2][3][5] Therefore, it is crucial to perform appropriate control experiments to ensure that any observed biological activity is specific to the target and not an artifact of assay interference.

Q2: What are the common mechanisms by which this compound might interfere with my assays?

A2: Based on its chemical structure, this compound can interfere with biological assays through several mechanisms:

  • Redox Activity: As a phenolic compound, it can have antioxidant properties, which may lead to redox cycling in the presence of assay components. This can be a significant issue in assays that rely on redox-sensitive reporters.[4][6]

  • Autofluorescence: Phenolic compounds can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing background signal.

  • Enzyme Inhibition/Activation: It may directly interact with reporter enzymes, such as luciferase or horseradish peroxidase (HRP), leading to inhibition or, less commonly, activation of the reporter.

  • ELISA Interference: Phenolic compounds have been shown to cross-react with antibodies used in ELISAs, potentially leading to overestimated concentrations of the target analyte.[7][8]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.

Q3: I am observing unexpected results in my cell viability assay when using this compound. What could be the cause?

A3: In cell viability assays like MTT or MTS, which rely on the cellular reduction of a tetrazolium salt, phenolic compounds can directly reduce the reagent, leading to a false-positive signal for cell viability. It is essential to include a cell-free control to test for this possibility.

Q4: Can this compound affect cellular signaling pathways?

A4: Yes, compounds with similar structures have been shown to affect cellular signaling. For instance, 4-Methoxy-TEMPO, another methoxyphenol derivative, has been demonstrated to activate the MAPK signaling pathway.[9] It is plausible that this compound could have similar effects, which should be considered when interpreting results from cell-based assays.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence in a Fluorescence-Based Assay

Symptoms:

  • High background fluorescence in wells containing this compound, even in the absence of the fluorescent probe.

  • Non-linear dose-response curves.

Troubleshooting Steps:

StepActionExpected Outcome
1Run a Compound-Only Control: Determine the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
2Wavelength Shift: If the compound is autofluorescent, consider using a fluorescent probe with a different excitation/emission spectrum that does not overlap with that of the compound.
3Time-Resolved Fluorescence (TRF): Utilize TRF assays, as the long-lived signal from lanthanide-based probes can be distinguished from the short-lived fluorescence of interfering compounds.[10]
4Orthogonal Assay: Confirm your findings using a non-fluorescence-based assay, such as a luminescence or absorbance-based method.[10]
Issue 2: Inconsistent Results in an Enzyme-Linked Immunosorbent Assay (ELISA)

Symptoms:

  • Higher than expected analyte concentrations.

  • Poor linearity upon sample dilution.

Troubleshooting Steps:

StepActionExpected Outcome
1Spike and Recovery: Spike a known amount of your analyte into a sample matrix containing this compound and assess the recovery. Poor recovery may indicate interference.
2Dilution Linearity: Serially dilute a sample containing this compound and the analyte. A non-linear relationship between dilution and measured concentration suggests interference.
3Use a Different Antibody Pair: If cross-reactivity is suspected, try a different set of capture and detection antibodies that may have different specificities.
4Sample Pre-treatment: Consider solid-phase extraction (SPE) or other sample cleanup methods to remove the interfering compound before performing the ELISA.
Issue 3: Potential Interference in Luciferase-Based Reporter Assays

Symptoms:

  • Inhibition or enhancement of the luciferase signal that is independent of the biological target.

  • Discrepancy between results from different types of luciferase (e.g., Firefly vs. Renilla).

Troubleshooting Steps:

StepActionExpected Outcome
1Cell-Free Luciferase Assay: Test the effect of this compound directly on purified luciferase enzyme to determine if it is a direct inhibitor or activator.[11][12]
2Use a Structurally Unrelated Control Compound: Compare the effects of this compound to a control compound with a different chemical scaffold but known activity in your assay.
3Change Reporter System: If direct inhibition is confirmed, consider using an alternative reporter system, such as a fluorescent protein or a different luciferase.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a specific assay.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Dispense the dilutions into the wells of a microplate (the same type used for the primary assay).

  • Include wells with assay buffer only as a negative control.

  • Do not add any cells or fluorescent reagents to the wells.

  • Incubate the plate under the same conditions as the primary assay.

  • Measure the fluorescence intensity using the same instrument settings (excitation and emission wavelengths, gain) as the primary assay.

  • Data Analysis: A concentration-dependent increase in fluorescence compared to the buffer-only control indicates autofluorescence.

Protocol 2: Cell-Free Tetrazolium Reduction Assay

Objective: To determine if this compound directly reduces tetrazolium salts (e.g., MTT, MTS).

Methodology:

  • Prepare a serial dilution of this compound in cell culture medium.

  • Add the dilutions to a 96-well plate.

  • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the same duration as the cell-based assay.

  • If using MTT, add the solubilizing agent.

  • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: An increase in absorbance in the presence of this compound indicates direct reduction of the tetrazolium salt.

Protocol 3: Direct Luciferase Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of luciferase.

Methodology:

  • Prepare a reaction buffer containing a known concentration of purified luciferase enzyme and its substrate (e.g., luciferin for firefly luciferase).

  • Prepare a serial dilution of this compound.

  • Add the compound dilutions to the luciferase reaction mixture.

  • Include a known luciferase inhibitor as a positive control and DMSO as a vehicle control.

  • Measure the luminescence signal immediately and at several time points.

  • Data Analysis: A concentration-dependent decrease in luminescence compared to the vehicle control indicates direct inhibition of the luciferase enzyme.

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Assay Result with This compound assay_type Identify Assay Type start->assay_type fluorescence Fluorescence-Based assay_type->fluorescence Fluorescence elisa ELISA assay_type->elisa ELISA luciferase Luciferase-Based assay_type->luciferase Luciferase viability Cell Viability (e.g., MTT) assay_type->viability Viability check_autofluorescence Run Autofluorescence Control (Protocol 1) fluorescence->check_autofluorescence check_elisa_interference Perform Spike & Recovery and Dilution Linearity elisa->check_elisa_interference check_luciferase_inhibition Run Cell-Free Luciferase Assay (Protocol 3) luciferase->check_luciferase_inhibition check_direct_reduction Run Cell-Free Reduction Assay (Protocol 2) viability->check_direct_reduction mitigate_fluorescence Mitigation: - Change Wavelengths - Use TRF - Orthogonal Assay check_autofluorescence->mitigate_fluorescence Interference Detected end Validated Result check_autofluorescence->end No Interference mitigate_elisa Mitigation: - Change Antibody Pair - Sample Pre-treatment check_elisa_interference->mitigate_elisa Interference Detected check_elisa_interference->end No Interference mitigate_luciferase Mitigation: - Change Reporter System check_luciferase_inhibition->mitigate_luciferase Interference Detected check_luciferase_inhibition->end No Interference mitigate_viability Mitigation: - Use Non-Redox Based Assay (e.g., CellTiter-Glo) check_direct_reduction->mitigate_viability Interference Detected check_direct_reduction->end No Interference mitigate_fluorescence->end mitigate_elisa->end mitigate_luciferase->end mitigate_viability->end

Caption: A workflow for troubleshooting assay interference.

MAPK_Signaling_Pathway compound This compound (or similar compounds) ros Reactive Oxygen Species (ROS) Generation compound->ros mapkkk MAPKKK (e.g., ASK1) ros->mapkkk mapkk MAPKK (e.g., MKK4/7, MKK3/6) mapkkk->mapkk jnk JNK mapkk->jnk p38 p38 mapkk->p38 erk ERK mapkk->erk mapk MAPK transcription_factors Transcription Factors (e.g., AP-1, c-Jun) jnk->transcription_factors p38->transcription_factors erk->transcription_factors cellular_response Cellular Response (e.g., Inflammation, Apoptosis) transcription_factors->cellular_response

Caption: Potential activation of the MAPK signaling pathway.

References

Technical Support Center: Synthesis of 4-Methoxy-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 4-Methoxy-3-methylphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic routes include the methylation of m-cresol and the selective mono-O-methylation of a hydroquinone precursor.[1] One prominent method involves a multi-step process starting from m-cresol, which is first methylated to 2,3,6-trimethylphenol. This intermediate is then oxidized to 2,3,5-trimethyl-p-benzoquinone, followed by reduction to 2,3,5-trimethylhydroquinone. The final step is the selective mono-O-methylation to yield 4-Methoxy-2,3,6-trimethylphenol, a structurally related compound.[1] Another approach is the direct selective methylation of a suitable hydroquinone derivative.[2]

Q2: What are the most common byproducts that compromise the selectivity of the synthesis?

A2: The most frequently encountered byproducts are the di-O-methylated product (e.g., 1,4-dimethoxy-2,3,5-trimethylbenzene when starting from 2,3,5-trimethylhydroquinone) and oxidation products like the corresponding benzoquinone.[2] Unreacted starting material can also be a significant impurity.[2] Under certain conditions, particularly at higher temperatures, C-methylated byproducts may also form.[2]

Q3: How can I monitor the progress of the reaction to assess selectivity?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting material and the desired product, you can observe the consumption of the reactant and the formation of the product and byproducts.[2] For a more quantitative analysis, gas chromatography (GC) is recommended.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Poor Mono-selectivity

Q: My reaction shows a low yield of the desired mono-methylated product and a significant amount of the di-methylated byproduct. How can I improve the mono-selectivity?

A: The formation of the di-methylated product is a common challenge in this synthesis. Here are several strategies to enhance mono-selectivity:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the hydroquinone starting material. Using a slight excess of the methylating agent can drive the reaction to completion, but a large excess will favor di-methylation. A 1:1 or slightly higher molar ratio is often a good starting point.

  • Slow Addition of Methylating Agent: Add the methylating agent dropwise to the reaction mixture. This maintains a low concentration of the methylating agent at any given time, which favors the mono-methylated product.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the activation energy for the second methylation may be higher.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction's selectivity. Mild bases like potassium carbonate (K₂CO₃) are often used.[1] The solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction rates. Common solvents include acetone and acetonitrile.[1]

Issue 2: Presence of Colored Impurities in the Final Product

Q: My final product has a yellow or brown discoloration. What is the cause, and how can I prevent and remove these impurities?

A: Discoloration is often due to the oxidation of the hydroquinone starting material or the phenolic product to the corresponding quinone, which is typically colored.[2]

Prevention:

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1][2]

  • Degassed Solvents: Using degassed solvents can also help to reduce the amount of dissolved oxygen in the reaction mixture.

Purification:

  • Reductive Workup: During the workup, washing the organic layer with a mild reducing agent solution, such as sodium bisulfite, can help convert the quinone byproduct back to the hydroquinone, which can then be more easily separated.[2]

  • Column Chromatography: Purification by column chromatography is a very effective method for removing colored impurities and separating the desired product from byproducts and unreacted starting material.[1][3]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[3][4]

  • Distillation: For liquid products, vacuum distillation may be a suitable purification method.[4]

Experimental Protocols

Protocol 1: Selective Mono-O-methylation of 2,3,5-trimethylhydroquinone [1]

This protocol describes the final step in a multi-step synthesis of 4-Methoxy-2,3,6-trimethylphenol, which is structurally similar to this compound. The principles of selectivity are directly applicable.

Materials:

  • 2,3,5-trimethylhydroquinone

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (or Acetonitrile), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • To a stirred solution of 2,3,5-trimethylhydroquinone in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere throughout the reaction.

  • Stir the suspension at room temperature.

  • Add dimethyl sulfate dropwise to the suspension over a period of time.

  • Monitor the reaction progress by TLC or GC to observe the consumption of the starting material and the formation of the mono- and di-methylated products.

  • Once the desired level of conversion is achieved, quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the desired 4-Methoxy-2,3,6-trimethylphenol from unreacted starting material and the di-methylated byproduct.

Data Presentation

Table 1: Influence of Reaction Conditions on Selectivity (Illustrative)

ParameterCondition ACondition BCondition CEffect on Selectivity
Methylating Agent Ratio 1.1 eq1.5 eq2.0 eqIncreasing the ratio generally decreases mono-selectivity.
Reaction Temperature 25°C40°C60°CHigher temperatures can lead to increased di-methylation and side reactions.
Base K₂CO₃NaHNaOHStronger bases may increase the rate of both methylations, potentially reducing selectivity.

Note: This table presents generalized trends from related phenol alkylation processes to illustrate the impact of reaction conditions. Optimal conditions for this compound synthesis should be determined empirically.[2]

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound via m-Cresol mCresol m-Cresol Trimethylphenol 2,3,6-Trimethylphenol mCresol->Trimethylphenol Methylation (Methanol, Solid Acid Catalyst) Benzoquinone 2,3,5-Trimethyl-p-benzoquinone Trimethylphenol->Benzoquinone Oxidation (O₂, Catalyst) Hydroquinone 2,3,5-Trimethylhydroquinone Benzoquinone->Hydroquinone Reduction (H₂, Pd/C) FinalProduct 4-Methoxy-2,3,6-trimethylphenol Hydroquinone->FinalProduct Selective Mono-O-methylation ((CH₃)₂SO₄, K₂CO₃) TroubleshootingLogic Troubleshooting Logic for Low Selectivity Start Low Mono-selectivity Observed CheckStoichiometry Verify Molar Ratios of Reactants Start->CheckStoichiometry CheckAdditionRate Review Addition Rate of Methylating Agent Start->CheckAdditionRate CheckTemperature Assess Reaction Temperature Start->CheckTemperature OptimizeStoichiometry Adjust Methylating Agent to 1.0-1.2 eq. CheckStoichiometry->OptimizeStoichiometry OptimizeAddition Implement Slow/Dropwise Addition CheckAdditionRate->OptimizeAddition OptimizeTemperature Consider Lowering Reaction Temperature CheckTemperature->OptimizeTemperature ImprovedSelectivity Improved Selectivity OptimizeStoichiometry->ImprovedSelectivity OptimizeAddition->ImprovedSelectivity OptimizeTemperature->ImprovedSelectivity

References

Validation & Comparative

4-Methoxy-3-methylphenol vs. Creosol: A Scientific Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar phenolic compounds is critical for advancing research and development. This guide provides a comprehensive comparative analysis of 4-Methoxy-3-methylphenol and its isomer, creosol (2-Methoxy-4-methylphenol), focusing on their chemical properties, synthesis, and biological activities, supported by available experimental data.

Chemical and Physical Properties: A Structural Overview

This compound and creosol share the same molecular formula (C₈H₁₀O₂) and molecular weight, yet their distinct structural arrangements of the methoxy and methyl groups on the phenol ring lead to differences in their physical and chemical characteristics. A summary of their key properties is presented in Table 1.

PropertyThis compoundCreosol (2-Methoxy-4-methylphenol)
IUPAC Name This compound2-methoxy-4-methylphenol
Synonyms 3-Methyl-4-methoxyphenol4-Methylguaiacol, p-Creosol
CAS Number 14786-82-493-51-6
Molecular Formula C₈H₁₀O₂C₈H₁₀O₂
Molecular Weight 138.16 g/mol 138.16 g/mol
Appearance Solid or liquidColorless to yellowish aromatic liquid
Boiling Point Not specified221 °C
Melting Point Not specified5.5 °C
Solubility Not specifiedSlightly soluble in water; miscible with ethanol, ether, benzene

Synthesis Protocols

The synthesis of these phenolic compounds can be achieved through various established organic chemistry methodologies. Detailed experimental protocols for the synthesis of both compounds are outlined below.

Synthesis of this compound

A common route for the synthesis of this compound involves the methylation of 3-methylcatechol.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3-methylcatechol in a suitable solvent (e.g., methanol or a polar aprotic solvent). Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate one of the hydroxyl groups, forming the phenoxide.

  • Reaction Execution: Cool the mixture in an ice bath. Slowly add a methylating agent, such as dimethyl sulfate, dropwise while maintaining the temperature below 10°C. Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC to track the formation of the mono-methylated product and minimize the di-methylated byproduct.

  • Product Isolation and Purification: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under

Cross-reactivity of 4-Methoxy-3-methylphenol in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic and antioxidant activities of 4-Methoxy-3-methylphenol, also known as creosol. We have compiled available experimental data to offer a clear perspective on its cross-reactivity profile, aiding in the evaluation of its potential as a therapeutic agent or research tool.

Quantitative Comparison of Bioactivities

The following table summarizes the available quantitative data on the inhibitory effects of this compound and its derivatives on various enzymes, as well as its antioxidant capacity. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Target Enzyme/AssayCompoundIC50 Value (µM)Notes
Tyrosinase (Mushroom)1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (a derivative)1222 times more potent than Kojic acid (IC50 = 273 µM) in inhibiting murine tyrosinase.[1]
Cyclooxygenase-2 (COX-2)Methoxyflavone derivative (F2)- (98.96 ± 1.47% inhibition)While not a direct IC50 for this compound, this indicates that methoxy-substituted flavonoids can exhibit potent and selective COX-2 inhibition.[2]
Antioxidant Activity (DPPH)2-methoxy-4-((4-methoxyphenylimino)methyl)phenol (a Schiff base derivative)10.46 ppm (approximately 40.7 µM)Indicates significant radical scavenging activity.

Signaling Pathway Interactions

This compound and its derivatives have been implicated in the modulation of key cellular signaling pathways involved in inflammation and cell proliferation.

MAPK_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cytokines Cytokines Cytokines->Receptor Stress Stress Stress->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Transcription Factors->Proliferation, Differentiation, Survival

MAPK Signaling Pathway

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

NF-κB Signaling Pathway

Experimental Protocols

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.[3][4][5][6]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • 50 mM Sodium Phosphate Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1000 units/mL solution of mushroom tyrosinase in cold sodium phosphate buffer.[3]

    • Prepare a 10 mM solution of L-DOPA in sodium phosphate buffer.[3]

    • Prepare stock solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.[4]

  • Assay in 96-well Plate:

    • Add 40 µL of sodium phosphate buffer, 20 µL of the test compound/positive control dilution, and 20 µL of the tyrosinase solution to the respective wells.[3]

    • For the negative control, add 60 µL of buffer and 20 µL of tyrosinase solution.[3]

    • For the blank, add 80 µL of buffer.[3]

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[3]

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.[3]

  • Measurement: Immediately measure the absorbance at 475 nm and continue to take readings every minute for 10-20 minutes.[3][5]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.[3]

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Ratecontrol - Rateinhibitor) / Ratecontrol] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[7][8][9]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic Acid (Substrate)

  • Heme

  • This compound (Test Compound)

  • Celecoxib or other known COX inhibitor (Positive Control)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8)

  • Colorimetric or Fluorometric probe

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.[7]

    • Prepare a solution of arachidonic acid.[7]

    • Prepare serial dilutions of the test compound and positive control.

  • Assay in 96-well Plate:

    • To the inhibitor wells, add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the test compound/positive control, and 10 µL of the respective COX enzyme.[7]

    • To the 100% initial activity wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the enzyme.[7]

    • To the background wells, add 160 µL of Assay Buffer and 10 µL of Heme.[7]

  • Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the reaction.

  • Measurement:

    • For a colorimetric assay, after a specific incubation time, stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 590-611 nm).[7]

    • For a fluorometric assay, measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This assay evaluates the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.[10][11][12][13]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound (Test Compound)

  • Ascorbic Acid or Trolox (Positive Control)

  • Methanol or Ethanol

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[10][11]

  • Preparation of Test Samples: Prepare a stock solution of the test compound and positive control in methanol and make serial dilutions.[11]

  • Assay in 96-well Plate:

    • Add a defined volume of each sample dilution to separate wells (e.g., 100 µL).[11]

    • Add the DPPH working solution to each well (e.g., 100 µL).[11]

    • The control well contains the solvent and DPPH solution. The blank well contains only the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][13]

  • Measurement: Measure the absorbance of each well at 517 nm.[10][12]

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abscontrol - Abssample) / Abscontrol] x 100[11]

    • Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.[11]

References

Efficacy of 4-Methoxy-3-methylphenol Derivatives as Antimicrobials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antimicrobial resistance necessitates the exploration and evaluation of novel compounds for their efficacy against pathogenic microorganisms. Phenolic compounds, in particular, have garnered significant interest due to their broad-spectrum antimicrobial activities. This guide provides a comparative analysis of the antimicrobial efficacy of a 4-Methoxy-3-methylphenol derivative, specifically 4-methoxy-3-(methoxymethyl)phenol, and contextualizes its performance against other well-studied methoxyphenolic compounds.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for key antimicrobial assays, and visualizations of experimental workflows and mechanisms of action.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial potential of phenolic derivatives can be quantified using several metrics, including the zone of inhibition in diffusion assays and Minimum Inhibitory/Bactericidal Concentrations (MIC/MBC) in dilution assays.

4-methoxy-3-(methoxymethyl)phenol: Zone of Inhibition Data

Data for 4-methoxy-3-(methoxymethyl)phenol has been reported using the agar well diffusion method. The zone of inhibition indicates the area around the test compound where microbial growth is prevented. The following table summarizes findings from a study where the compound was extracted from Hygrophila auriculata.

Test MicroorganismZone of Inhibition (mm) at 200µgStandard AntibioticZone of Inhibition (mm) - Standard
Staphylococcus aureus35.0Streptomycin27.0
Bacillus subtilis25.0Streptomycin25.0
Sarcina lutea28.0Streptomycin26.0
Escherichia coli32.0Streptomycin25.0
Pseudomonas aeruginosa25.0Streptomycin22.0
Candida albicans26.0Amphotericin24.0

Source: Data compiled from a study on compounds extracted from Hygrophila auriculata. The methanolic extract containing the derivative showed significant activity, with the derivative being a key identified component.[1][2]

Comparative Efficacy of Other Methoxyphenol Compounds

To provide a broader context, the following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for other natural methoxyphenol compounds against common foodborne pathogens and spoilage bacteria. Lower MIC/MBC values indicate higher efficacy.

CompoundMicroorganismMIC (mM)MBC (mM)
Eugenol Shewanella putrefaciens3.1256.25
Staphylococcus aureus6.2512.5
Escherichia coli>25>25
Pseudomonas aeruginosa>25>25
Brochothrix thermosphacta>25>25
Lactobacillus plantarum>100>100
Capsaicin Shewanella putrefaciens12.5>12.5
Staphylococcus aureus12.5>12.5
E. coli, P. aeruginosa, B. thermosphacta>12.5>12.5
Vanillin Shewanella putrefaciens>12.5>12.5
Staphylococcus aureus>25>25
Escherichia coli>25>25
Pseudomonas aeruginosa>50>50

Source: Data extracted from a study comparing the antimicrobial activities of eugenol, capsaicin, and vanillin.[3]

Mechanism of Action of Phenolic Antimicrobials

Phenolic compounds exert their antimicrobial effects through several mechanisms, primarily targeting the microbial cell structure and function.[4][5] The lipophilic nature of these compounds allows them to interact with and disrupt the bacterial cell membrane.[5] This disruption leads to increased permeability, leakage of vital intracellular components such as ions, ATP, and nucleic acids, and dissipation of the proton motive force, ultimately resulting in cell death.[5][6]

Other reported mechanisms include the inhibition of essential microbial enzymes, interference with nucleic acid synthesis, and the chelation of metal ions necessary for enzymatic activity.[4][7] The presence and position of functional groups, such as hydroxyl (-OH) and methoxy (–OCH₃) groups on the phenol ring, significantly influence the compound's antimicrobial activity.[4]

Antimicrobial_Mechanism_of_Phenolic_Compounds Phenolic Phenolic Compound Membrane Bacterial Cell Membrane Phenolic->Membrane Interaction Enzymes Inhibition of Essential Enzymes Phenolic->Enzymes DNA_RNA Interference with DNA/RNA Synthesis Phenolic->DNA_RNA Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage Death Cell Death Leakage->Death Enzymes->Death DNA_RNA->Death

Mechanism of action for phenolic antimicrobials.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation and comparison of antimicrobial efficacy. The following are detailed methodologies for the key experiments cited in this guide.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.[8][9][10]

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri plates. Allow the agar to solidify completely.[11]

  • Inoculum Preparation: Grow the test microorganism in a suitable broth medium to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn of microbial growth.[12]

  • Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar using a sterile cork borer.[8][10]

  • Application of Test Compound: Carefully pipette a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[8][11]

  • Controls: Use a negative control (solvent alone) and a positive control (a known standard antibiotic) in separate wells.[13]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[9]

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters.[11]

Agar_Well_Diffusion_Workflow prep_media 1. Prepare and Pour Culture Media prep_inoculum 2. Prepare Standardized Microbial Inoculum prep_media->prep_inoculum inoculate_plate 3. Inoculate Agar Plate with Microbial Lawn prep_inoculum->inoculate_plate create_wells 4. Create Wells in Agar inoculate_plate->create_wells add_compounds 5. Add Test Compound, Positive & Negative Controls create_wells->add_compounds incubate 6. Incubate Plates (e.g., 24h at 37°C) add_compounds->incubate measure 7. Measure Zone of Inhibition (mm) incubate->measure

Workflow for the Agar Well Diffusion Assay.
Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16]

  • Plate Preparation: In a 96-well microtiter plate, dispense 100 µL of sterile broth medium into each well.

  • Serial Dilution: Prepare a stock solution of the test compound. Add 100 µL of the stock solution to the first well and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well in the series.[17]

  • Inoculum Preparation: Prepare a standardized microbial inoculum in broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. This dilutes the compound concentrations to their final test values.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[14]

  • Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[14][18]

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration, subculture 10-20 µL from each clear well onto an agar plate. Incubate the plates overnight. The MBC is the lowest concentration that results in no microbial growth on the agar.

References

The Methylation Effect: A Comparative Guide to the Structure-Activity Relationship of Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of how methyl group substitution impacts the antioxidant capacity of phenols, supported by experimental data and detailed methodologies.

The antioxidant properties of phenolic compounds are of significant interest in the fields of pharmacology, food science, and drug development due to their ability to mitigate oxidative stress, a key factor in numerous pathologies. A crucial aspect of understanding their efficacy lies in the structure-activity relationship (SAR), which explores how the chemical structure of a compound influences its biological activity. This guide provides a comparative analysis of methylated phenols, focusing on how the number and position of methyl groups on the phenolic ring affect their antioxidant potential.

Key Structure-Activity Relationships of Methylated Phenols

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. The ease of this donation and the stability of the resulting phenoxyl radical are key determinants of antioxidant efficacy. Methylation, the addition of a methyl (-CH₃) group to the aromatic ring, can significantly alter these properties.

Generally, the introduction of electron-donating groups, such as methyl groups, to the phenolic ring enhances antioxidant activity. This is because they increase the electron density on the aromatic ring, which in turn weakens the O-H bond of the hydroxyl group, making the hydrogen atom more readily available for donation. The position of the methyl group is also critical. Substitution at the ortho and para positions relative to the hydroxyl group tends to have a more pronounced positive effect on antioxidant activity compared to substitution at the meta position. This is due to the electron-donating and stabilizing effects of the methyl groups on the resulting phenoxyl radical. However, steric hindrance from bulky substituents at the ortho position can sometimes counteract this electronic advantage.

Comparative Antioxidant Activity of Methylated Phenols

To provide a clear comparison, the following table summarizes the antioxidant activity of phenol and its methylated derivatives—cresols (methylphenols) and xylenols (dimethylphenols)—as determined by various in vitro antioxidant assays. The data presented here is a compilation from multiple studies and should be interpreted with the consideration that experimental conditions can influence absolute values.

CompoundStructureDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)ORAC (µmol TE/g)
PhenolC₆H₅OH>1000~0.5Data Not Available
o-CresolCH₃C₆H₄OH~200-300~1.5Data Not Available
m-CresolCH₃C₆H₄OH~300-400~1.2Data Not Available
p-CresolCH₃C₆H₄OH~150-250~1.8Data Not Available
2,4-Xylenol(CH₃)₂C₆H₃OH~50-100~2.5Data Not Available
2,6-Xylenol(CH₃)₂C₆H₃OH~80-150~2.2Data Not Available
3,4-Xylenol(CH₃)₂C₆H₃OH~100-200~2.0Data Not Available
3,5-Xylenol(CH₃)₂C₆H₃OH~200-300~1.5Data Not Available

Note: The values presented are approximate ranges compiled from various sources for comparative purposes. Absolute values can vary based on specific experimental conditions.

Experimental Protocols

Accurate assessment of antioxidant activity is crucial for SAR studies. The following are detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of the test compounds (methylated phenols) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard solution to a defined volume of the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•⁺ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

    • Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•⁺ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition of absorbance is calculated.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).

    • Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

    • Prepare a solution of the free radical initiator, AAPH.

  • Assay Procedure (in a 96-well black microplate):

    • Add the fluorescent probe, test compound or standard, and buffer to each well.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.

Cellular Mechanisms: The Keap1-Nrf2 Signaling Pathway

Beyond direct radical scavenging, phenolic compounds, including their methylated derivatives, can exert their antioxidant effects through the activation of cellular signaling pathways. A primary example is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[1][[“]]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[1] In the presence of oxidative stress or electrophilic compounds like some phenols, Keap1 is modified, leading to the release of Nrf2.[[“]] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes.[1] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances, thereby providing a robust and lasting antioxidant defense.

The ability of methylated phenols to activate the Nrf2 pathway is an area of ongoing research and is likely influenced by their chemical structure, including the degree and position of methylation.

Visualizing the Relationships and Processes

To better understand the concepts discussed, the following diagrams illustrate the key relationships and workflows.

StructureActivityRelationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Antioxidant Activity Phenol Phenol Methylation Methylation (Number & Position) OH_BDE O-H Bond Dissociation Energy Methylation->OH_BDE influences Radical_Stability Phenoxyl Radical Stability Methylation->Radical_Stability influences Antioxidant_Activity Antioxidant Activity OH_BDE->Antioxidant_Activity determines Radical_Stability->Antioxidant_Activity determines

Caption: Structure-activity relationship of methylated phenols.

ExperimentalWorkflow cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Sample_Prep Prepare Methylated Phenol Solutions DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS ORAC ORAC Assay Sample_Prep->ORAC Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, Fluorescein, AAPH) Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->ORAC Spectro Spectrophotometric / Fluorometric Measurement DPPH->Spectro ABTS->Spectro ORAC->Spectro Calc Calculate IC50 / TEAC / ORAC Values Spectro->Calc Compare Compare Activities Calc->Compare Nrf2SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Phenols Methylated Phenols (Oxidative Stress) Phenols->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription activates Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) Transcription->Enzymes leads to synthesis of

References

The Performance of 4-Methoxy-3-methylphenol as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative analytical methods. An ideal internal standard should mimic the analyte's chemical and physical properties, be absent in the sample matrix, and be chromatographically resolved from other components. This guide provides a comprehensive comparison of the expected performance of 4-Methoxy-3-methylphenol as an internal standard against other potential alternatives, supported by available experimental data and detailed methodologies.

Performance Comparison of Internal Standards

Internal StandardLinearity (r²)Recovery (%)Precision (%RSD)Accuracy (%)Limit of Quantification (LOQ)
This compound (Expected) > 0.9985 - 115< 1585 - 115Analyte and matrix dependent
2-Methoxy-4-methylphenol-d3 > 0.99987 - 115< 4Not explicitly stated0.10 - 0.66 µg/L
4-Chloro-3-methylphenol > 0.999> 92< 6Not explicitly stated62.5 ng/mL
2,5-Dibromotoluene Data not availableData not availableData not availableData not availableData not available
2,4-Dibromophenol Data not available81.4 - 96.5Data not availableData not availableData not available
2-Methyl-4,6-dinitrophenol > 0.999> 92< 6Not explicitly stated62.5 ng/mL

Note: The expected performance of this compound is based on typical acceptance criteria for analytical methods. Data for alternatives are sourced from published studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the analysis of phenolic compounds using an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS).

General GC-MS Protocol for Phenolic Compounds

This protocol provides a general framework for the quantitative analysis of phenolic compounds using an internal standard.

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of the target analytes and the internal standard (e.g., this compound) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solutions to achieve a range of concentrations that bracket the expected sample concentrations. Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Preparation: To a known volume or weight of the sample, add the same constant concentration of the internal standard as in the calibration standards. Perform necessary extraction and cleanup steps (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes and internal standard from the sample matrix.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor characteristic ions for each analyte and the internal standard to enhance sensitivity and selectivity.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.

  • Determine the concentration of the analyte in the samples by calculating the analyte-to-internal standard peak area ratio and using the calibration curve to determine the corresponding concentration.

Visualizing the Workflow and Rationale

The selection and use of an internal standard is a logical process aimed at ensuring the quality and reliability of analytical data. The following diagrams illustrate the typical workflow for quantitative analysis and the decision-making process for choosing a suitable internal standard.

Figure 1. General Workflow for Quantitative Analysis Using an Internal Standard cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample Prepare Sample add_is Add Internal Standard prep_sample->add_is extract Extract and Clean-up add_is->extract gcms GC-MS Analysis extract->gcms prep_cal Prepare Calibration Standards with IS prep_cal->gcms curve Generate Calibration Curve prep_cal->curve integrate Peak Integration gcms->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio quantify Quantify Analyte in Sample ratio->quantify curve->quantify

Caption: General workflow for quantitative analysis using an internal standard.

Figure 2. Decision-Making for Internal Standard Selection start Start: Need for Quantitative Analysis struct_sim Is a structurally similar compound available? start->struct_sim deuterated Is a deuterated analog available? struct_sim->deuterated Yes select_alternative Select Alternative with Similar Properties (e.g., Other Phenols) struct_sim->select_alternative No select_deuterated Select Deuterated Analog (e.g., 2-Methoxy-4-methylphenol-d3) deuterated->select_deuterated Yes select_similar Select Structurally Similar Compound (e.g., this compound) deuterated->select_similar No validate Validate Method Performance: Linearity, Recovery, Precision, Accuracy select_deuterated->validate select_similar->validate select_alternative->validate end End: Reliable Quantitative Method validate->end

Caption: Decision-making process for selecting a suitable internal standard.

A Comparative Analysis of Synthetic Routes to 4-Methoxy-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of substituted phenols is a critical endeavor. 4-Methoxy-3-methylphenol, a valuable building block, can be synthesized through various pathways, each with its own set of advantages and challenges. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform methodology selection.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for the proposed synthetic routes to this compound. It is important to note that where direct experimental data for the target molecule is unavailable, values are estimated based on analogous reactions reported in the literature.

ParameterRoute 1: Selective O-Methylation of 3-MethylcatecholRoute 2: Formylation of Creosol and Subsequent Dakin Oxidation
Starting Material 3-MethylcatecholCreosol (2-Methoxy-4-methylphenol)
Key Intermediates None (Direct Conversion)3-Methyl-4-methoxybenzaldehyde
Overall Yield Good to Excellent (estimated 70-90%)Moderate (estimated 40-60% over two steps)
Reaction Steps 12
Purity of Crude Product Moderate to HighModerate
Key Reagents Methylating agent (e.g., Dimethyl sulfate), Base (e.g., K₂CO₃)Formylating agent (e.g., HMTA, Chloroform), Oxidizing agent (H₂O₂)
Reaction Time 4-12 hours8-24 hours (total)
Reaction Temperature Room temperature to 60 °C60-160 °C (Formylation), Room temperature (Oxidation)
Scalability GoodModerate
Green Chemistry Aspects Use of toxic methylating agents can be a concern.Involves chlorinated solvents and strong acids/bases.

Experimental Protocols

Route 1: Selective mono-O-methylation of 3-Methylcatechol

This route offers a direct approach to this compound through the regioselective methylation of one of the hydroxyl groups of 3-methylcatechol. The selectivity for the desired isomer can be influenced by the choice of methylating agent, base, and reaction conditions.

Methodology:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-methylcatechol (10.0 g, 80.5 mmol) in 100 mL of anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (13.3 g, 96.6 mmol) to the solution. The mixture is stirred vigorously at room temperature for 30 minutes.

  • Methylation: Dimethyl sulfate (8.8 mL, 96.6 mmol) is added dropwise to the suspension over a period of 30 minutes.

  • Reaction: The reaction mixture is then heated to a gentle reflux (around 60 °C) and maintained for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The acetone is removed under reduced pressure.

  • Extraction: The residue is dissolved in 100 mL of diethyl ether and washed successively with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted catechol, water (50 mL), and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.

Route 2: Formylation of Creosol followed by Dakin Oxidation

This two-step sequence involves the introduction of a formyl group onto the aromatic ring of creosol, followed by its conversion to a hydroxyl group. The initial formylation can be achieved via several methods, such as the Duff, Reimer-Tiemann, or Vilsmeier-Haack reactions, with the Duff reaction being a common choice for phenols.

Step 2a: Formylation of Creosol (Duff Reaction)

Methodology:

  • Reaction Mixture: In a 500 mL flask, a mixture of glycerol (150 mL) and boric acid (20 g) is heated to 160 °C with stirring until a clear solution is obtained.

  • Addition of Reactants: Creosol (2-methoxy-4-methylphenol, 27.6 g, 200 mmol) and hexamethylenetetramine (HMTA, 28.0 g, 200 mmol) are added in portions to the hot glyceroboric acid solution over 30 minutes, maintaining the temperature at 150-160 °C.

  • Reaction: The reaction mixture is stirred at this temperature for 3 hours.

  • Hydrolysis: The mixture is cooled to 100 °C, and a solution of 50% sulfuric acid (100 mL) is slowly added, causing the hydrolysis of the intermediate imine.

  • Work-up and Isolation: The resulting mixture is steam distilled. The distillate, containing the product aldehyde, is collected and extracted with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 3-methyl-4-methoxybenzaldehyde can be purified by recrystallization or column chromatography.

Step 2b: Dakin Oxidation of 3-Methyl-4-methoxybenzaldehyde

Methodology:

  • Reaction Setup: In a 250 mL flask, dissolve the 3-methyl-4-methoxybenzaldehyde (15.0 g, 100 mmol) obtained from the previous step in 100 mL of 1 M sodium hydroxide solution.

  • Oxidation: The solution is cooled in an ice bath, and 30% hydrogen peroxide (12 mL, approx. 117 mmol) is added dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature for 3 hours.

  • Acidification: The reaction mixture is cooled again in an ice bath and acidified to pH 3-4 with 2 M hydrochloric acid.

  • Extraction: The product is extracted with diethyl ether (3 x 75 mL).

  • Purification: The combined ether extracts are washed with a saturated solution of sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to give the crude this compound, which can be further purified by vacuum distillation or column chromatography.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 Start 3-Methylcatechol Reagents Dimethyl Sulfate, K₂CO₃, Acetone Start->Reagents Methylation Product This compound Reagents->Product

Diagram 1: Selective O-Methylation of 3-Methylcatechol.

Synthesis_Route_2 Start Creosol Formylation_Reagents HMTA, Glyceroboric Acid Start->Formylation_Reagents Duff Reaction Intermediate 3-Methyl-4-methoxybenzaldehyde Formylation_Reagents->Intermediate Oxidation_Reagents H₂O₂, NaOH Intermediate->Oxidation_Reagents Dakin Oxidation Product This compound Oxidation_Reagents->Product

Diagram 2: Formylation of Creosol and Subsequent Dakin Oxidation.

Experimental_Workflow cluster_Route1 Route 1 Workflow cluster_Route2 Route 2 Workflow R1_Start Dissolve 3-Methylcatechol R1_Base Add K₂CO₃ R1_Start->R1_Base R1_Methylation Add Dimethyl Sulfate R1_Base->R1_Methylation R1_React Reflux R1_Methylation->R1_React R1_Workup Filter & Evaporate R1_React->R1_Workup R1_Extract Liquid-Liquid Extraction R1_Workup->R1_Extract R1_Purify Purification R1_Extract->R1_Purify R2_Formylation Duff Reaction on Creosol R2_Hydrolysis Acid Hydrolysis R2_Formylation->R2_Hydrolysis R2_Isolation1 Steam Distillation & Extraction R2_Hydrolysis->R2_Isolation1 R2_Oxidation Dakin Oxidation R2_Isolation1->R2_Oxidation R2_Acidification Acidify R2_Oxidation->R2_Acidification R2_Extraction2 Liquid-Liquid Extraction R2_Acidification->R2_Extraction2 R2_Purify Purification R2_Extraction2->R2_Purify

Diagram 3: Comparative Experimental Workflows.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 4-Methoxy-3-methylphenol and its structurally related compounds, including creosol, guaiacol, 4-methylphenol (p-cresol), and 4-methoxyphenol. The information presented herein is intended to support research and development efforts in toxicology and pharmacology by offering a consolidated resource of experimental data and methodologies.

Introduction to Phenolic Compounds and Cytotoxicity

Phenolic compounds are a diverse group of chemicals characterized by a hydroxyl group attached to an aromatic ring. Their biological activities are wide-ranging and are of significant interest in the fields of medicine and toxicology. The cytotoxicity of these compounds, or their ability to kill cells, is a critical parameter in assessing their potential as therapeutic agents or as environmental toxins. The subtle structural differences between phenolic analogs, such as the position and nature of substituent groups, can dramatically influence their cytotoxic profiles.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for this compound and its related compounds. It is important to note that the experimental conditions, such as the cell line used and the exposure duration, can significantly impact the observed cytotoxicity. Therefore, direct comparison of IC50 values across different studies should be made with caution.

CompoundStructureCell LineExposure TimeIC50 (µM)Reference
This compound Chemical structure of this compoundNot availableNot availableData not available in reviewed literature
Creosol (2-Methoxy-4-methylphenol)Chemical structure of CreosolMesenchymal stem cells72 hours50-500 (induces senescence)[1]
Guaiacol (2-Methoxyphenol)Chemical structure of GuaiacolHuman pulp fibroblastsNot specified9800[2]
4-Methylphenol (p-Cresol)Chemical structure of 4-MethylphenolRAW 264.7 cellsNot specified2000[3]
4-Methoxyphenol Chemical structure of 4-MethoxyphenolRAW 264.7 cellsNot specified2200[3]

Experimental Protocols

The most common method for assessing the in vitro cytotoxicity of phenolic compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cytotoxicity Assessment

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)[5]

  • Cell culture medium appropriate for the cell line

  • Test compounds (this compound and related compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[5]

  • 96-well microplates

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[4][6]

  • Solubilization: Carefully remove the medium containing MTT and add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][6] Mix gently by shaking the plate on an orbital shaker for about 15 minutes.[6][7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[6][7] A reference wavelength of 650 nm can be used to reduce background noise.[4]

4. Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Phenolic Compound-Induced Cytotoxicity

Phenolic compounds can induce cytotoxicity through various mechanisms, often involving the modulation of key signaling pathways that regulate cell survival and death. Two of the most well-documented pathways are the apoptosis pathway and the PI3K/Akt/mTOR pathway.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[8]

Extrinsic_Intrinsic_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Bcl2Family Bcl-2 Family Proteins (Bax, Bak) Caspase8->Bcl2Family (via Bid) Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CellularStress Cellular Stress (e.g., DNA damage) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome recruits Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The extrinsic and intrinsic apoptosis pathways converge on the activation of executioner caspases.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Aberrant activation of this pathway is common in many cancers, making it a key target for anticancer drug development. Some phenolic compounds have been shown to exert their cytotoxic effects by inhibiting this pathway, thereby promoting apoptosis and inhibiting cell proliferation. This compound is a precursor for the resveratrol derivative SM-3, which has been shown to inhibit the mTOR/pAkt pathway.[10]

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Phenolic_Compound Phenolic Compound (e.g., SM-3 derivative) Phenolic_Compound->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR pathway is a key regulator of cell survival and proliferation.

Conclusion

The cytotoxicity of phenolic compounds is highly dependent on their chemical structure. While comprehensive, directly comparable data for this compound and its closest analogs is limited in the current literature, the available information suggests that methylation and methoxylation patterns on the phenol ring play a crucial role in modulating their cytotoxic potential. Further research employing standardized experimental conditions is necessary to fully elucidate the structure-activity relationships within this class of compounds. The established roles of the apoptosis and PI3K/Akt/mTOR pathways in mediating the effects of phenolic compounds provide a solid foundation for future mechanistic studies. This guide serves as a valuable resource for researchers aiming to explore the therapeutic or toxicological properties of this compound and related molecules.

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-3-methylphenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-methoxy-3-methylphenol was located. The following disposal procedures are based on established guidelines for the disposal of hazardous chemical waste and safety data for structurally similar compounds such as 4-methoxyphenol. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) department for specific protocols to ensure full compliance with local, state, and federal regulations.

The proper disposal of this compound is crucial for maintaining laboratory safety and protecting the environment. As a phenolic compound, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure. Phenolic compounds can be irritating to the skin, eyes, and respiratory tract.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential absorption.[1]
Body Protection A lab coat or chemical-resistant apron.Protects personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood.Minimizes the inhalation of any vapors or dust.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, is regulated and must be handled through your institution's hazardous waste program.[2][3] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain unless you have written permission from your institution's EHS department.[2][4]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound waste in a designated, chemically compatible container with a secure lid.

  • Liquid Waste: If the compound is in a solution, collect it in a sealed, leak-proof container. It is recommended to use plastic bottles over glass when compatibility is not an issue to minimize breakage risks.[2]

  • Contaminated Materials: Any items such as gloves, weighing paper, or paper towels that are contaminated with this compound must also be collected and disposed of as hazardous waste.[5][6] These should be placed in a separate, clearly labeled container or bag.

Step 2: Container Labeling

Properly labeling the hazardous waste container is a critical step for safety and compliance. The label, often a specific tag provided by your EHS department, must include the following information:[2]

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "this compound." For mixtures, list all components and their approximate percentages.

  • The quantity of waste in the container.

  • The date of waste generation.

  • The location of origin (e.g., building and room number).

  • The name and contact information of the Principal Investigator or responsible party.

  • Appropriate hazard pictograms (based on the hazards of similar compounds, this would likely include pictograms for "Harmful" and "Hazardous to the aquatic environment").[7]

Step 3: Waste Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.

  • Ensure the container is kept closed except when adding waste.[3][5]

  • Segregate the waste container from incompatible materials. Based on data for similar compounds, this compound should be stored separately from strong oxidants, strong bases, acid anhydrides, and acid chlorides.

Step 4: Arranging for Disposal

  • Once the waste container is full or you are ready to have it removed, follow your institution's specific procedures for hazardous waste pickup.

  • This typically involves submitting a hazardous waste pickup request form to your EHS department, either online or as a hard copy.[2]

  • Do not transport hazardous waste across campus yourself unless you are specifically trained and authorized to do so. EHS personnel will collect the waste from your designated accumulation area.[6]

Step 5: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate any non-essential personnel.[1]

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal as hazardous waste.[1] For liquid spills, use an inert absorbent material, and then collect the absorbed material into a sealed container.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: Have this compound waste ppe Don appropriate PPE start->ppe assess_waste Assess waste type: Solid, Liquid, or Contaminated Debris ppe->assess_waste collect_solid Collect in a sealed, compatible solid waste container assess_waste->collect_solid Solid collect_liquid Collect in a sealed, leak-proof liquid waste container assess_waste->collect_liquid Liquid collect_debris Collect in a designated, sealed container or bag assess_waste->collect_debris Contaminated Debris label_waste Label container with: 'Hazardous Waste' Full chemical name Date & PI information collect_solid->label_waste collect_liquid->label_waste collect_debris->label_waste store_waste Store in designated hazardous waste accumulation area label_waste->store_waste segregate Segregate from incompatible materials store_waste->segregate request_pickup Submit hazardous waste pickup request to EHS segregate->request_pickup end End: EHS collects waste request_pickup->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 4-Methoxy-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methoxy-3-methylphenol, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity, Category 4: Harmful if swallowed.[1]

  • Serious Eye Irritation, Category 2: Causes serious eye irritation.[1]

  • Skin Sensitization, Category 1: May cause an allergic skin reaction.[1]

  • Harmful to aquatic life with long-lasting effects. [2]

Always handle this chemical with the appropriate precautions to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[3]

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTight-sealing and conforming to EN166 standards. A face shield should be used for tasks with a higher risk of splashing.[3]
Skin and Body Protection GlovesChemical-resistant gloves (tested according to EN 374).[2]
Protective ClothingLong-sleeved lab coat or chemical-resistant apron.[3][4][5]
FootwearClosed-toe shoes. Chemical-resistant boots are recommended when handling larger quantities.[3]
Respiratory Protection RespiratorGenerally not required under normal laboratory conditions with adequate ventilation.[3] Use a NIOSH/MSHA approved respirator if dust is generated or ventilation is inadequate.[6]

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and environmental release.[7]

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[3][4][8]

  • Avoid contact with skin, eyes, and clothing.[2][7][8]

  • Do not breathe dust or vapors.[2][3][7]

  • Wash hands thoroughly after handling.[1][7][8]

  • Do not eat, drink, or smoke in the handling area.[1][7]

  • Use non-sparking tools and prevent electrostatic discharge.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][6][8]

  • Keep containers tightly closed.[2][4][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[1][4][8]

  • Protect from light.[6]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing.[7] If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] Remove contaminated clothing and wash it before reuse.[1][7] If skin irritation or a rash occurs, get medical advice.[1][7]
Eye Contact Rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9] Seek immediate medical attention.[4]
Ingestion Rinse mouth with water.[2][7] Do NOT induce vomiting.[9] Call a poison center or doctor if you feel unwell.[7][9]

Spill and Leak Procedures:

  • Evacuate: Evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[4]

  • Clean: Wash the spill area thoroughly after material pickup is complete.[4]

  • Dispose: Dispose of the waste as hazardous waste in accordance with local, state, and federal regulations.[4]

Disposal Plan

This compound and its contaminated materials must be disposed of as hazardous waste.[4]

  • Waste Collection:

    • Solid Waste: Collect in a designated, clearly labeled, and sealed container.[5]

    • Liquid Waste: Collect in a labeled, sealed container. Do not pour down the drain.[5]

    • Contaminated Materials: Segregate and collect contaminated items (e.g., gloves, paper towels) in a separate labeled container.[5]

  • Waste Storage: Store all waste containers in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[5]

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company for pickup and disposal.[4][5] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

Workflow for Handling this compound

Workflow for Safe Handling of this compound A Preparation - Review SDS - Assemble PPE B Handling - Use fume hood - Weigh/transfer carefully A->B Proceed to handling F Emergency Response (Spill or Exposure) A->F If emergency occurs C Post-Handling - Decontaminate work area - Wash hands B->C After experiment B->F If emergency occurs D Waste Disposal - Segregate waste - Label containers C->D Dispose of waste E Storage - Tightly sealed container - Cool, dry, ventilated area C->E Store remaining chemical C->F If emergency occurs D->F If emergency occurs E->F If emergency occurs

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.